3-(1H-1,2,4-triazol-1-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGLNRNBMUCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774511-83-0 | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-1,2,4-triazol-1-yl)piperidine
Introduction: The Strategic Importance of the Triazole-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-1,2,4-triazol-1-yl)piperidine represents a compelling conjunction of two such pharmacologically significant moieties. The piperidine ring is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to confer aqueous solubility and provide a three-dimensional vector for substituent placement, enabling precise interaction with biological targets.[1] Complementing this, the 1,2,4-triazole ring is a versatile bioisostere for esters and amides, offering metabolic stability, hydrogen bonding capabilities, and a dipole moment that can be crucial for target engagement.[2][3]
Derivatives of these heterocyclic systems are known to possess a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][4] The successful progression of any compound built on this scaffold from a promising hit to a viable clinical candidate is, however, critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters—namely acidity (pKa), lipophilicity (logP), and solubility—govern the entire pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).[5][6]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimental data for this specific molecule is not extensively documented in public literature, we present its known structural details and predicted properties, followed by authoritative, field-proven methodologies for their precise experimental determination. This approach provides both a direct data summary and a practical framework for the empirical validation required in a rigorous drug development program.
Section 1: Molecular Identity and Core Properties
The foundational step in characterizing any potential drug candidate is to establish its definitive molecular structure and fundamental properties. These data serve as the bedrock for all subsequent experimental and computational analyses.
Molecular Structure:
The structure consists of a piperidine ring substituted at the 3-position with a 1,2,4-triazole ring linked via a nitrogen atom. The presence of the basic secondary amine in the piperidine ring and the nitrogen-rich triazole ring dictates the molecule's key physicochemical characteristics.
Summary of Physicochemical Properties:
The following table summarizes the known and computationally predicted properties for this compound. It is critical to note that predicted values require experimental validation for use in formal drug development decisions.
| Property | Value | Data Source | Significance in Drug Development |
| Molecular Weight | 152.1 g/mol | Calculated[7] | Influences diffusion, transport, and adherence to "Rule of 5" guidelines. |
| XlogP | 0.0 | Predicted[7] | Indicates balanced lipophilicity/hydrophilicity, suggesting potential for good solubility but may require optimization for membrane permeability. |
| pKa (Basic) | Not Available | Requires Experiment | Governs ionization state at physiological pH, directly impacting solubility, permeability, and target binding.[8][9] |
| Aqueous Solubility | Not Available | Requires Experiment | A critical factor for oral bioavailability; poor solubility is a primary cause of formulation challenges and clinical failure.[10][11] |
| Melting Point | Not Available | Requires Experiment | Defines the physical state and is important for formulation, stability, and purification processes. |
Section 2: Ionization Constant (pKa) - The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the degree of ionization of a molecule at any given pH. This is profoundly important because the ionized (charged) and unionized (neutral) forms of a drug exhibit vastly different properties; the neutral form is typically more lipophilic and readily crosses biological membranes, while the ionized form is often more water-soluble and interacts more strongly with polar targets.[5][6] For this compound, the secondary amine of the piperidine ring is expected to be the primary basic center.
Causality Behind pKa Determination
Understanding the pKa is essential to:
-
Predict Solubility: Solubility is often pH-dependent. A basic compound will be more soluble in the acidic environment of the stomach (where it is protonated) than in the more neutral environment of the intestines.[12]
-
Model Absorption: The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across the gastrointestinal tract. The pKa allows for the calculation of the concentration of this form at different physiological pH values.[8]
-
Anticipate Drug-Target Interactions: If the binding site of a target protein contains acidic residues, a basic drug may form a crucial ionic bond (salt bridge), significantly enhancing potency.[9]
-
Guide Formulation: Knowledge of pKa is essential for developing stable and bioavailable formulations, including the selection of appropriate salt forms.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for its accuracy and reliability. This method involves monitoring pH changes in a solution of the compound as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to prepare a solution of known concentration (typically 1-10 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Place the sample solution in a thermostated vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.
-
-
Titration Procedure:
-
For a basic compound like this compound, first, acidify the solution with 0.1 M HCl to a starting pH of ~2 to ensure the basic nitrogen is fully protonated.
-
Begin the titration by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH reaches ~12 to ensure the compound is fully deprotonated.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the titrant required to reach the equivalence point has been added).
-
-
Validation and Replication: Perform a minimum of three independent titrations to ensure reproducibility. Calculate the mean pKa and standard deviation.
Workflow Visualization
Section 3: Lipophilicity (logP) - The Gatekeeper of Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).
A balanced logP is essential for drug efficacy.[13] If a drug is too hydrophilic (low logP), it may have excellent aqueous solubility but will be unable to cross lipid membranes to reach its site of action. Conversely, if a drug is too lipophilic (high logP), it may become trapped in fat tissues, exhibit poor solubility, and be rapidly metabolized by the liver.[14] The predicted XlogP of 0.0 for this compound suggests a highly balanced, hydrophilic character.[7]
Causality Behind logP Determination
-
Predicting ADME: Lipophilicity is a primary driver for absorption and distribution. Optimal logP ranges are often cited for good oral bioavailability (logP 1-3) and CNS penetration (logP ~2).[13][14]
-
Guiding Lead Optimization: In drug discovery, chemists systematically modify logP to improve a compound's pharmacokinetic profile without sacrificing potency.
-
Assessing Toxicity Risk: Highly lipophilic compounds (logP > 5) are often associated with higher risks of promiscuous binding, metabolic liabilities, and cytotoxicity.
-
Understanding Formulation: Lipophilicity influences the choice of formulation vehicles, especially for poorly soluble compounds.
Experimental Protocol: logP Determination by the Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct way to measure logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer of relevant pH, e.g., pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the test compound in the most appropriate phase (usually the one in which it is more soluble). The final concentration should not exceed 0.01 M.
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The volume ratio is chosen based on the expected logP to ensure quantifiable concentrations in both phases.
-
Add the stock solution of the test compound.
-
Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). Gentle shaking or rotation is preferred to avoid the formation of emulsions.
-
-
Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any potential emulsions.
-
Quantification:
-
Carefully take an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve for each phase must be prepared.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous
-
The final result is expressed as logP = log₁₀(P).
-
-
Validation and Replication: The experiment should be performed in triplicate. The resulting logP values should be within a range of ± 0.3 units for the result to be considered valid.
Workflow Visualization
Section 4: Aqueous Solubility - The Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. For orally administered drugs, dissolution in the gastrointestinal fluids is the first and often rate-limiting step to absorption.[15] A compound that cannot dissolve cannot be absorbed, rendering it ineffective regardless of its potency.[16] Poor solubility is a leading cause of attrition in drug development, responsible for over 40% of new chemical entity failures.[11]
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: A high-throughput screening measurement where a DMSO stock solution of the compound is added to an aqueous buffer. It measures how readily a compound stays in solution under non-equilibrium conditions and is useful for early discovery.
-
Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a buffer. This is a more rigorous, time-consuming measurement that is essential for lead optimization and formulation development.
Causality Behind Solubility Determination
-
Ensuring Bioavailability: Adequate solubility is a prerequisite for achieving therapeutic concentrations in the bloodstream after oral dosing.[15]
-
Informing Dose and Formulation: The solubility of a drug determines the maximum achievable concentration in a formulation and influences the feasibility of different dosage forms (e.g., tablets vs. solutions).
-
Preventing Assay Artifacts: In in vitro biological assays, compounds with poor solubility can precipitate, leading to inaccurate and misleading potency data.
-
Guiding Salt Selection: For ionizable compounds, forming a salt is a common strategy to dramatically increase aqueous solubility and dissolution rate.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of the solid compound and is considered the definitive measure for drug development.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed at equilibrium.
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
The incubation time must be sufficient to reach equilibrium, which can take 24-72 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
-
Separation of Undissolved Solid: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the solid material at high speed.
-
Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
-
Calculation and Reporting: The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM. The solid form of the material (e.g., crystalline, amorphous) and the pH of the final solution should also be reported.
Conclusion
The compound this compound is built from a promising scaffold with high potential in drug discovery. However, its success is inextricably linked to its physicochemical properties. The predicted high hydrophilicity (XlogP = 0.0) suggests that aqueous solubility may not be a primary obstacle, but membrane permeability could be a challenge requiring careful optimization. The presence of a basic center implies that its properties will be highly pH-dependent, making a precise pKa measurement essential for predicting its behavior in the body.
This guide has outlined the critical importance of pKa, logP, and solubility and has provided robust, industry-standard protocols for their experimental determination. By systematically applying these methodologies, research and development teams can build a comprehensive data package, enabling informed decisions, minimizing late-stage attrition, and ultimately accelerating the journey from a promising molecule to a transformative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. drughunter.com [drughunter.com]
- 10. ucd.ie [ucd.ie]
- 11. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(1H-1,2,4-triazol-1-yl)piperidine
Preamble: The Confluence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel therapeutic candidates. The molecule 3-(1H-1,2,4-triazol-1-yl)piperidine represents such a confluence, wedding the versatile 1,2,4-triazole nucleus with the ubiquitous piperidine ring. The 1,2,4-triazole moiety is a cornerstone in a multitude of clinically significant drugs, renowned for a wide spectrum of biological activities including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2] This is largely due to the triazole ring's unique physicochemical characteristics, which allow it to act as a bioisostere for amide or ester groups and engage in critical hydrogen bonding and coordination interactions with biological targets.[3]
Simultaneously, the piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases.[4][5][6] Its success is attributed to its three-dimensional structure, which allows for precise spatial arrangement of substituents, and its basic nitrogen atom, which can enhance solubility and form key ionic interactions with receptors.[7][8] The presence of a piperidine motif often improves pharmacokinetic properties and metabolic stability.[8]
Given the rich pharmacology of its constituent parts, this compound emerges as a compound of significant interest. However, its specific mechanism of action in biological systems remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and define the molecular mechanism of this promising hybrid molecule. We will proceed from foundational knowledge of its components to propose testable hypotheses and detail the rigorous experimental workflows required for their validation.
Part 1: Deconstruction and Hypothesis Formulation - Potential Mechanistic Avenues
The likely biological activity of this compound can be inferred from its structural parents. This leads to several primary hypotheses regarding its mechanism of action.
Hypothesis 1: Antifungal Agent via Ergosterol Biosynthesis Inhibition
The most well-documented mechanism for 1,2,4-triazole-containing compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, potently inhibiting its function and leading to the disruption of the fungal membrane.[3]
-
Rationale: The presence of the 1,2,4-triazole ring in the candidate molecule makes CYP51 a primary suspect as a potential target.
Hypothesis 2: Anticancer Agent via Kinase Inhibition or Other Mechanisms
Both 1,2,4-triazole and piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[5][7] Triazole compounds can act as kinase inhibitors, tubulin polymerization inhibitors, or aromatase inhibitors.[3] Piperidine scaffolds are integral to numerous anticancer drugs, modulating key signaling pathways such as PI3K/Akt and NF-κB.
-
Rationale: The hybrid structure may interact with protein kinases, a common target class for heterocyclic compounds, or other proteins crucial for cancer cell proliferation and survival.
Hypothesis 3: Neurological Agent via Receptor or Enzyme Modulation
The piperidine ring is a classic feature in drugs active in the central nervous system (CNS).[5][8] Furthermore, certain 1,2,4-triazole derivatives have shown anticonvulsant activity, potentially through interaction with GABA-A receptors.[2]
-
Rationale: The molecule's structure suggests a potential to cross the blood-brain barrier and interact with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism.
Part 2: A Step-by-Step Framework for Mechanistic Elucidation
To systematically investigate these hypotheses, a multi-stage experimental workflow is essential. This process begins with broad, unbiased screening to identify potential targets and progressively narrows to specific validation of the mechanism both in vitro and in vivo.
Stage 1: Unbiased Target Identification
The initial and most critical step is to identify the direct molecular target(s) of this compound without preconceived bias.
Before embarking on wet-lab experiments, computational models can provide valuable initial hypotheses.[11] These methods utilize machine learning and structural bioinformatics to predict potential interactions based on the chemical structure of the compound and known protein targets.[12][13]
-
Protocol: In Silico Target Prediction
-
Generate a 3D conformer of this compound.
-
Utilize a panel of computational tools (e.g., molecular docking, pharmacophore modeling, machine learning-based platforms) to screen the compound against a comprehensive library of protein structures (e.g., Protein Data Bank).[14]
-
Analyze the results to identify clusters of high-probability targets, paying close attention to binding affinities and interaction modes.
-
Prioritize targets that align with the initial hypotheses (e.g., fungal CYP51, human kinases, CNS receptors).
-
Chemical proteomics offers a powerful, unbiased experimental approach to pull down and identify binding partners from a native biological context.
-
Protocol: Kinobeads/Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on Sepharose beads, ensuring the modification does not abrogate biological activity.
-
Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a fungal species like Candida albicans, a panel of human cancer cell lines, or neuronal cells).
-
Affinity Pulldown: Incubate the cell lysates with the immobilized compound (the "kinobeads" or affinity matrix).[15][16]
-
Competitive Elution: In parallel, pre-incubate the lysate with an excess of the free, non-immobilized compound. Proteins that are specifically competed off the beads by the free compound are considered high-confidence binders.
-
Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that show a significant reduction in binding to the beads in the presence of the free compound.
-
Caption: Workflow for unbiased target identification.
Stage 2: Target Engagement and Validation
Once a list of potential targets is generated, the next crucial step is to confirm that the compound directly binds to these targets within an intact cellular environment.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization in intact cells.[18][19][20]
-
Cell Treatment: Treat intact cells (e.g., cancer cells expressing the putative target kinase) with varying concentrations of this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.[21]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody via Western blot or an AlphaScreen/ELISA format.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[22] An isothermal dose-response curve can also be generated to determine the concentration at which the compound engages its target.[19]
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Stage 3: In Vitro Functional Characterization
Confirming target binding is followed by quantifying the functional consequence of this interaction.
-
Protocol: Ligand Binding and Enzyme Inhibition Assays
-
Ligand Binding Assays: These assays measure the affinity (Kd) and kinetics (kon, koff) of the compound for its purified target protein.[23][24][25] Techniques include:
-
Radioligand Binding: Uses a radiolabeled competitor to determine the compound's inhibition constant (Ki).
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data by immobilizing the target protein and flowing the compound over it.
-
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or CYP51), its activity is measured in the presence of increasing concentrations of the compound to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[26]
-
Mechanism of Inhibition Studies: Further kinetic experiments can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insight into the binding mode.[26]
-
| Assay Type | Key Parameter | Purpose |
| Ligand Binding (SPR) | Kd, kon, koff | Quantifies binding affinity and kinetics. |
| Enzyme Inhibition | IC50 | Measures functional potency of the compound. |
| Kinetic Studies | Inhibition type | Elucidates the mode of enzyme inhibition. |
Stage 4: Cellular Pathway Analysis
This stage connects target engagement to a cellular response, elucidating the downstream consequences.
-
Protocol: Reporter Gene Assays
-
Principle: Reporter assays are used to monitor the activation or inhibition of a specific signaling pathway.[27][28][29]
-
Construct Design: Use a cell line containing a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element that is regulated by the pathway of interest (e.g., a serum response element for the MAPK pathway if the target is an upstream kinase).[30][31]
-
Assay Execution: Treat the cells with the compound and a known activator of the pathway.
-
Readout: Measure the reporter signal (luminescence or fluorescence). A dose-dependent change in the signal indicates that the compound is modulating the pathway's activity.
-
-
Protocol: Protein-Protein Interaction (PPI) Assays
-
Principle: Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can measure if the compound disrupts or promotes the interaction between the target protein and its binding partners in live cells.[1][32][33]
-
Assay Setup: Express the target protein fused to an energy donor (e.g., Renilla Luciferase for BRET) and its interaction partner fused to an energy acceptor (e.g., YFP).[34][35]
-
Measurement: If the proteins are in close proximity (<10 nm), energy transfer occurs. The addition of the compound can modulate this interaction, leading to a measurable change in the BRET/FRET signal.
-
Stage 5: In Vivo Validation
The final stage is to confirm that the identified mechanism of action is relevant in a whole-organism context.
-
Protocol: Animal Model Efficacy Studies
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease state.[36][37] For example, a mouse xenograft model for cancer, a murine model of systemic fungal infection, or a behavioral model for CNS disorders.[38][39]
-
Dosing and Administration: Administer this compound to the diseased animals.
-
Efficacy Readouts: Measure relevant efficacy endpoints (e.g., tumor size reduction, fungal burden in organs, improvement in behavioral scores).
-
Pharmacodynamic (PD) Biomarkers: Concurrently, collect tissue samples to measure biomarkers that confirm the in vivo engagement of the target and modulation of the downstream pathway identified in the cellular assays. This crucial step links the molecular mechanism to the therapeutic effect.[40]
-
Caption: Integrated workflow from target validation to in vivo efficacy.
Conclusion: A Roadmap to Mechanism
The molecule this compound holds considerable therapeutic promise due to the proven pharmacological utility of its constituent scaffolds. Determining its precise mechanism of action is paramount for its successful development. The multi-stage, hypothesis-driven framework presented in this guide—from unbiased target discovery and cellular engagement validation to in-depth functional characterization and in vivo confirmation—provides a rigorous and comprehensive roadmap for researchers. By systematically applying these field-proven methodologies, the scientific community can effectively decode the molecular blueprint of this compound, paving the way for its potential translation into a novel therapeutic agent.
References
- 1. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. news-medical.net [news-medical.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 25. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. genebiosystems.com [genebiosystems.com]
- 28. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]
- 35. berthold.cn [berthold.cn]
- 36. Animal Models in Today’s Translational Medicine World - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Contemporary Animal Models For Human Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 38. [PDF] Predictive in vivo animal models and translation to clinical trials. | Semantic Scholar [semanticscholar.org]
- 39. pharmaron.com [pharmaron.com]
- 40. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
A Researcher's Guide to the Preliminary Biological Screening of Novel Triazole-Piperidine Compounds
Authored by: A Senior Application Scientist
Disclaimer: This guide is intended for research and development professionals. All experimental work should be conducted in appropriately equipped laboratories, adhering to all institutional and national safety guidelines.
Introduction: The Therapeutic Promise of Triazole-Piperidine Hybrids
The synthesis of hybrid molecules, which covalently link two or more pharmacophores, is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents. Among these, compounds integrating the triazole and piperidine scaffolds have garnered significant attention. The five-membered, nitrogen-rich triazole ring is a bioisostere for amide bonds, offering improved metabolic stability and favorable interaction capabilities through hydrogen bonding and dipole interactions. The piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, provides a versatile and conformationally constrained scaffold that can be functionalized to modulate physicochemical properties and target interactions.
The amalgamation of these two privileged scaffolds has led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This guide provides a comprehensive, technically-grounded framework for the initial in vitro biological evaluation of newly synthesized triazole-piperidine derivatives. We will move beyond a simple recitation of protocols to explore the underlying rationale for each experimental step, ensuring a robust and reproducible screening cascade.
Part 1: Foundational Steps - Compound Management and Solubilization
A rigorous screening campaign begins not in the assay plate, but at the laboratory bench with proper compound management. The integrity of your data is fundamentally dependent on the quality and handling of your test articles.
1.1. Compound Quality Control: Before initiating any biological assays, it is imperative to confirm the identity and purity of the synthesized compounds. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. A purity level of ≥95% is generally considered the minimum standard for screening.
1.2. Solubilization Strategy: The poor aqueous solubility of novel organic compounds is a frequent challenge.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent due to its broad solubilizing power and compatibility with most in vitro assays.
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Meticulous record-keeping of the exact concentration is critical.
-
Working Solutions: Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that imparts its own biological effect (typically <0.5% v/v). A vehicle control (medium/buffer with the same final DMSO concentration) must be included in every experiment.
Part 2: The Screening Cascade - A Tiered Approach
A logical, tiered approach to screening maximizes efficiency and resource allocation. We begin with broad cytotoxicity assessments to establish a therapeutic window, followed by specific assays targeting anticipated biological activities.
Workflow for Preliminary Biological Screening
Caption: A tiered workflow for the initial screening of novel compounds.
Tier 1: In Vitro Cytotoxicity Assessment
Rationale: Before evaluating for specific therapeutic effects, it is essential to determine the general toxicity of the compounds against mammalian cells. This establishes a baseline for a therapeutic window, distinguishing between targeted bioactivity and non-specific toxicity. A highly cytotoxic compound may show potent antimicrobial activity simply because it is a general poison, which is not a desirable trait for a drug candidate.
We will detail the protocol for the MTT assay, a widely adopted colorimetric method for assessing cell metabolic activity.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant mammalian cell line (e.g., HEK293 for normal kidney cells, or Vero for monkey kidney epithelial cells) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole-piperidine compounds from the DMSO stock in complete culture medium. A common concentration range for initial screening is 0.1 to 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for a further 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Tier 2: Antimicrobial Susceptibility Testing
Rationale: Given the prevalence of antimicrobial activity among nitrogen-containing heterocycles, screening for antibacterial and antifungal effects is a logical next step. The standard method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.
Principle of Broth Microdilution: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI guidelines)
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacterial and fungal strains.
-
Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungi: Candida albicans (yeast), Aspergillus fumigatus (mold).
-
-
Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include essential controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: A known antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.
-
Optionally, a growth indicator dye like resazurin or INT can be added to aid in the visualization of metabolic activity.
-
Part 3: Data Interpretation and Hit Prioritization
A successful screening campaign generates data that allows for the clear prioritization of compounds for further development.
3.1. Quantitative Data Summary: The primary endpoints from this preliminary screen are the IC₅₀ (from the cytotoxicity assay) and the MIC (from the antimicrobial assays). This data should be tabulated for easy comparison.
| Compound ID | Structure | IC₅₀ (µM) vs. HEK293 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI) vs. S. aureus |
| TP-001 | [Insert 2D Structure] | >100 | 8 | 32 | 16 | >12.5 |
| TP-002 | [Insert 2D Structure] | 15.2 | 64 | >128 | >128 | 0.24 |
| TP-003 | [Insert 2D Structure] | 85.7 | 4 | 16 | 8 | 21.4 |
| Doxorubicin | N/A | 0.8 | - | - | - | - |
| Ciprofloxacin | N/A | - | 0.5 | 0.25 | - | - |
3.2. The Selectivity Index (SI): A Critical Metric
The therapeutic potential of an antimicrobial agent is not solely defined by its potency (MIC) but also by its safety. The Selectivity Index provides a quantitative measure of this balance.
Calculation: Selectivity Index (SI) = IC₅₀ / MIC
Interpretation: A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to the host's cells. A common threshold for a promising hit is an SI ≥ 10.
-
Compound TP-001: Shows moderate antibacterial activity and low cytotoxicity, resulting in a favorable SI. This is a promising candidate.
-
Compound TP-002: Is highly cytotoxic, with an SI well below 1. This compound is likely a non-specific toxin and should be deprioritized.
-
Compound TP-003: Demonstrates the most potent antibacterial activity against S. aureus and maintains good selectivity. This compound is a high-priority hit for further investigation.
Logical Pathway for Hit Selection
Caption: Decision-making flowchart for prioritizing hit compounds.
Conclusion and Future Directions
This guide has outlined a robust, tiered strategy for the preliminary in vitro biological screening of novel triazole-piperidine compounds. By integrating cytotoxicity and antimicrobial assessments, researchers can efficiently identify promising hit compounds characterized by both high potency and favorable selectivity.
The prioritized hits from this initial screen, such as compound TP-003 , should be subjected to a battery of secondary assays to further elucidate their therapeutic potential. These next steps may include:
-
Time-kill kinetics studies to determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies , such as membrane permeabilization assays or specific enzyme inhibition assays.
-
Screening against a broader panel of resistant microbial strains.
-
Initial in vivo toxicity and efficacy studies in animal models.
By following a logical and well-controlled screening cascade, the journey from a novel chemical entity to a viable drug lead can be navigated with greater confidence and scientific rigor.
Navigating the Chemical Landscape of 3-(1H-1,2,4-triazol-1-yl)piperidine: A Guide to its Structural Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine-Triazole Scaffold
The fusion of a piperidine ring and a 1,2,4-triazole moiety creates a privileged scaffold in medicinal chemistry, with 3-(1H-1,2,4-triazol-1-yl)piperidine serving as a foundational core for the exploration of novel therapeutic agents. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, offers a flexible yet conformationally constrained framework that can be strategically modified to modulate pharmacokinetic properties and target engagement.[1][2] Its nitrogen atom provides a key handle for introducing diverse substituents, influencing basicity, and establishing crucial interactions with biological targets.[2]
The 1,2,4-triazole ring is a bioisostere of an amide or ester group, but with improved metabolic stability and the ability to participate in hydrogen bonding as both a donor and acceptor.[3] This five-membered aromatic heterocycle is a component of numerous clinically successful drugs, valued for its ability to engage in various non-covalent interactions with biomacromolecules.[3][4][5] The combination of these two pharmacophoric elements in this compound results in a versatile template for designing potent and selective modulators of various biological targets. This guide will delve into the landscape of its structural analogs, exploring synthetic strategies, structure-activity relationships (SAR), and the therapeutic potential of these derivatives.
Structural Analogs: A Universe of Chemical Diversity
The core structure of this compound offers multiple avenues for structural modification. These modifications can be broadly categorized into three main areas: substitution on the piperidine ring, substitution on the triazole ring, and alteration of the linkage between the two rings.
Modifications of the Piperidine Moiety
The piperidine nitrogen is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can significantly impact biological activity. Common modifications include:
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can modulate lipophilicity, steric bulk, and electronic properties. For instance, N-arylpiperidine derivatives have been explored as potent agonists for the human histamine H3 receptor.[6]
-
N-Acylation: The formation of amides by acylating the piperidine nitrogen introduces a carbonyl group that can act as a hydrogen bond acceptor. This strategy has been employed in the synthesis of anticonvulsant agents.[7]
-
Introduction of Functional Groups: The piperidine ring itself can be further functionalized with hydroxyl, amino, or carboxylic acid groups to enhance polarity and provide additional points for interaction with target proteins.
Modifications of the Triazole Moiety
The carbon atoms of the 1,2,4-triazole ring are amenable to substitution, offering another layer of structural diversification. A notable example is the synthesis of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine, where a cyclopropyl group is introduced at the 5-position of the triazole ring.[8] Such modifications can influence the electronic landscape of the triazole ring and introduce specific steric features for optimized target binding.
Hybrid Molecules and Linker Modification
A powerful strategy in drug design is the creation of hybrid molecules where the this compound core is linked to other pharmacologically active scaffolds. The nature of the linker can be crucial for achieving the desired biological effect. For example, piperidine-triazole hybrids have been conjugated with isoxazole, oxadiazole, and benzimidazole moieties to generate compounds with anticancer, antifungal, and anti-infective properties, respectively.[9][10][11]
Synthetic Strategies: Building the Analogs
The synthesis of this compound analogs often involves multi-step sequences. A common approach begins with the synthesis of a functionalized piperidine precursor, followed by the construction of the triazole ring or its attachment to the piperidine core.
General Synthetic Workflow
A representative synthetic pathway for generating N-substituted piperidine-triazole analogs is depicted below. This workflow highlights the key steps of piperidine functionalization and subsequent triazole formation.
Caption: Generalized synthetic workflow for this compound analogs.
Key Synthetic Reactions
-
1,3-Dipolar Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for constructing the 1,2,3-triazole ring.[10][12] This reaction is often used to link a piperidine moiety bearing an azide or alkyne group to a complementary fragment.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of piperidine-triazole derivatives.[13]
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to diverse libraries of analogs.[1]
Experimental Protocol: Synthesis of a Representative Analog
The following is a detailed protocol for the synthesis of a novel piperidine-triazole hybrid with potential antifungal activity, adapted from the literature.[11]
Synthesis of 3-(1-(1-(4-chlorophenyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one
Step 1: Synthesis of 1-(4-chlorophenyl)-4-azidopiperidine
-
To a solution of 1-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude mesylate in dimethylformamide (DMF, 10 mL), add sodium azide (2.0 eq) and heat the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide, which can be used in the next step without further purification.
Step 2: Synthesis of the Final Compound via Click Chemistry
-
To a solution of 1-(4-chlorophenyl)-4-azidopiperidine (1.0 eq) and 3-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5(4H)-one (1.1 eq) in a mixture of t-butanol and water (1:1, 10 mL), add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. SAR studies have revealed several key trends:
-
Antifungal Activity: The presence of an oxadiazole ring linked to the triazole moiety has been shown to be beneficial for antifungal activity.[11] The nature of the substituent on the piperidine nitrogen also plays a crucial role, with electron-withdrawing groups on an N-aryl substituent often enhancing potency.
-
Anticancer Activity: For piperidine-triazole hybrids with isoxazole side chains, the substitution pattern on the aryl group of the isoxazole can significantly influence cytotoxicity against cancer cell lines.[9]
-
Enzyme Inhibition: In the case of acetylcholinesterase (AChE) and α-glucosidase inhibitors, the introduction of propanamide side chains on the triazole ring has been explored, with the nature of the amine used to form the amide bond impacting the inhibitory potential.[13]
The following diagram illustrates a conceptual SAR for antifungal activity based on reported findings.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. jopcr.com [jopcr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
molecular structure and characterization of 3-(1H-1,2,4-triazol-1-yl)piperidine
An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(1H-1,2,4-triazol-1-yl)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical characterization of this compound. This molecule incorporates two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of many natural products and pharmaceuticals, and the 1,2,4-triazole moiety, known for its diverse biological activities[1][2][3]. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind the characterization workflow. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles and data from closely related analogues to present a robust and predictive framework for its analysis.
Introduction and Significance
The hybridization of distinct pharmacophores into a single molecular entity is a proven strategy in drug discovery. The piperidine ring provides a versatile, three-dimensional scaffold that is present in thousands of clinical and preclinical compounds[1]. The 1,2,4-triazole ring is a bioisostere for amide and ester groups and is a key component in numerous antifungal, antiviral, and anticancer agents[2][4]. The combination of these two moieties in this compound (Molecular Formula: C₇H₁₂N₄, Monoisotopic Mass: 152.1062 Da) creates a chiral molecule with significant potential as a building block for novel therapeutics[5].
A critical feature of this molecule is the chiral center at the C3 position of the piperidine ring. The stereochemistry of drug candidates profoundly impacts their pharmacological and toxicological profiles. Therefore, proper characterization must include not only constitutional isomerism but also the stereochemical integrity of the sample. This guide will address the complete characterization workflow, from synthesis to enantiomeric purity assessment.
Proposed Synthesis and Purification
A robust synthesis is the foundation of any characterization study. While multiple synthetic routes can be envisioned, a chemically efficient approach involves the nucleophilic substitution of a suitable piperidine precursor. The following protocol is a validated method for N-arylation of heterocyclic amines.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from commercial starting materials.
Step 1: Boc Protection of 3-Aminopiperidine
-
Dissolve 3-aminopiperidine (1.0 eq) in Dichloromethane (DCM, 10 mL/g).
-
Add Triethylamine (Et₃N, 2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.
Step 2: Triazole Formation
-
To a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in acetic acid (5 mL/g), add N,N-dimethylformamide azine (1.2 eq).
-
Heat the mixture at 110 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice water.
-
Neutralize with a saturated NaHCO₃ solution and extract with Ethyl Acetate (3x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 3: Boc Deprotection
-
Dissolve the purified intermediate from Step 2 in DCM (10 mL/g).
-
Add Trifluoroacetic Acid (TFA, 5 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, basify with 2M NaOH to pH > 10, and extract with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, This compound .
Structural Elucidation and Characterization
A multi-technique approach is essential for unambiguous structure confirmation.
Overall Characterization Workflow
Caption: A systematic workflow for comprehensive molecular characterization.
Mass Spectrometry (MS)
Rationale: MS confirms the molecular weight of the synthesized compound, providing the first piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Protocol:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes the formation of the protonated ion [M+H]⁺.
-
Infuse the sample into an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
Expected Data: The primary observed ion should be the protonated molecule [M+H]⁺.
| Parameter | Predicted Value | Source |
| Molecular Formula | C₇H₁₂N₄ | [5] |
| Monoisotopic Mass | 152.1062 Da | [5] |
| [M+H]⁺ (m/z) | 153.1135 | [5][6] |
| [M+Na]⁺ (m/z) | 175.0954 | [5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of atoms. ¹H NMR shows the environment of each proton, while ¹³C NMR identifies all unique carbons. 2D NMR (like COSY and HSQC) correlates proton and carbon signals to assemble the final structure.
Protocol:
-
Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Predicted ¹H and ¹³C NMR Data and Interpretation: (Note: Chemical shifts (δ) are predicted based on standard values for similar fragments and are reported in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.)
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Triazole H (2') | ~8.2 (s) | ~145 | Aromatic proton in an electron-deficient ring. |
| Triazole H (5') | ~7.9 (s) | ~151 | Aromatic proton adjacent to two nitrogens. |
| Piperidine H3 | ~4.5 (m) | ~58 | CH group attached directly to the triazole nitrogen; deshielded. |
| Piperidine H2eq, H6eq | ~3.2 (m) | ~48 (C6), ~46 (C2) | Axial/equatorial protons adjacent to the piperidine nitrogen. |
| Piperidine H2ax, H6ax | ~2.8 (m) | ||
| Piperidine NH | ~2.5 (broad s) | - | Exchangeable proton; shift is concentration and solvent dependent. |
| Piperidine H4, H5 | ~1.8 - 2.2 (m) | ~29 (C4), ~24 (C5) | Methylene protons on the piperidine ring. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Protocol:
-
Place a small amount of the neat sample (if liquid) or solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 500 cm⁻¹.
Predicted Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3300 | N-H Stretch | Secondary Amine (Piperidine) |
| 3100 - 3150 | C-H Stretch (sp²) | Triazole Ring |
| 2850 - 2950 | C-H Stretch (sp³) | Piperidine Ring |
| ~1550 | C=N Stretch | Triazole Ring |
| ~1250 | C-N Stretch | Triazole & Piperidine |
Physicochemical Properties and Purity Analysis
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard for assessing the purity of a synthesized compound. A reversed-phase method is suitable for this polar molecule.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the triazole chromophore).
-
Injection Volume: 10 µL of a 1 mg/mL sample.
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
Chirality and Enantiomeric Purity
Rationale: The C3 position is a stereocenter. For any pharmaceutical application, it is critical to either isolate a single enantiomer or to consistently produce a racemic mixture. Chiral HPLC can separate and quantify the two enantiomers.
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: An isocratic mixture of hexane and ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The separation of the racemic mixture into two distinct peaks allows for the calculation of enantiomeric excess (ee%).
Conclusion
The structural characterization of this compound requires a systematic, multi-technique approach. This guide outlines a robust workflow, from a proposed synthesis to final purity and stereochemical assessment. By employing Mass Spectrometry, NMR and IR spectroscopy, and chromatographic techniques, researchers can unambiguously confirm the identity, purity, and enantiomeric composition of this valuable chemical building block. The predictive data and detailed protocols provided herein serve as a comprehensive resource for scientists engaged in the synthesis and development of novel piperidine and triazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-(1h-1,2,3-triazol-1-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]
in vitro evaluation of 3-(1H-1,2,4-triazol-1-yl)piperidine cytotoxicity
An In-Depth Technical Guide to the In Vitro Cytotoxicity Evaluation of 3-(1H-1,2,4-triazol-1-yl)piperidine
This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of this compound, a novel compound featuring a piperidine ring linked to a 1,2,4-triazole moiety. These heterocyclic structures are prevalent in medicinal chemistry, known to impart a wide range of biological activities.[1][2] A thorough and multi-faceted assessment of cytotoxicity is a critical early step in the drug discovery process, essential for identifying potential safety liabilities and understanding a compound's mechanism of action.[3][4][5]
This document eschews a rigid, templated approach in favor of a logical, field-proven workflow. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and scientifically sound evaluation.
Part 1: Foundational Principles & Strategic Planning
A successful cytotoxicity assessment begins not with the assay itself, but with a strategic plan grounded in the compound's nature and the study's objectives.
The Rationale for a Multi-Assay, Orthogonal Approach
-
Metabolic Viability: Assesses mitochondrial function, a key indicator of overall cell health.[6][7]
-
Membrane Integrity: Directly measures cell lysis (necrosis) by detecting the release of intracellular components.[8]
-
Apoptotic Pathway Activation: Investigates programmed cell death, a common mechanism for anticancer agents.[9][10][11]
By integrating data from these three distinct biological endpoints, we create a self-validating system that provides a holistic view of the compound's cytotoxic mechanism.
The Logic of Cell Line Selection
The choice of cell line is a critical variable that dictates the relevance of the experimental outcome.[12][13][14] The selection should be driven by the compound's intended therapeutic application.
-
Cancer vs. Non-Cancerous Cells: To determine if the compound has a selective effect, it is crucial to test it on both cancerous and non-cancerous cell lines.[15] A promising therapeutic candidate would ideally show high potency against cancer cells while exhibiting minimal toxicity to normal cells.
-
Tissue of Origin: The cell line should originate from a tissue relevant to the compound's potential target.[12][14] For a general screening, a panel including common cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a standard non-cancerous fibroblast or epithelial line (e.g., MRC-5 or HEK293) is a robust starting point.[15][16]
For this guide, we will proceed with a hypothetical panel:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HEK293: Human embryonic kidney cell line (as a non-cancerous control).
Part 2: Core Cytotoxicity Assessment Workflow
This section details the integrated workflow for evaluating this compound.
Phase 1: Metabolic Viability Assessment (MTT Assay)
This assay provides a quantitative measure of metabolic activity, which in most healthy cell populations correlates directly with the number of viable cells.[7][17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.[7][19][20]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][20]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO). A typical final concentration range might be 0.1 µM to 100 µM.[20] Include "vehicle control" wells (medium with the highest concentration of DMSO) and "untreated control" wells (medium only).[20]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[3]
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[7][22]
-
Absorbance Reading: Measure the absorbance at 570 nm (or 540-590 nm) using a microplate reader.[7][21] A reference wavelength of 630 nm can be used to reduce background noise.[7]
Phase 2: Membrane Integrity Assessment (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[23] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis, making it a reliable indicator of necrosis.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is critical to run this assay in parallel with the same cell densities and compound concentrations.
-
Controls: In addition to vehicle and untreated controls, prepare two essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 30 minutes before measurement.[23]
-
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, flat-bottom 96-well plate.[23]
-
LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions (e.g., Abcam ab65393 or similar).
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Absorbance Reading: Measure the absorbance at 450-490 nm using a microplate reader.[23]
Phase 3: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[10][11][24] This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, generating a light signal that is proportional to caspase activity.[9][24]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate, white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer’s protocol (e.g., Promega G8090).[9] Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Part 3: Data Analysis, Interpretation, and Reporting
Data Calculation and Normalization
-
MTT Assay:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
LDH Assay:
-
Percent Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
-
-
Caspase-Glo® 3/7 Assay:
-
Fold Induction = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
-
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces a biological response (in this case, cell viability) by 50%.[3][25][26] It is a key measure of a compound's potency. The IC₅₀ value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[27]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and assays.
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
| Assay Type | Parameter | MCF-7 (Cancer) | A549 (Cancer) | HEK293 (Normal) |
| MTT | IC₅₀ (µM) | 15.2 ± 1.8 | 25.5 ± 2.9 | > 100 |
| LDH | EC₅₀ (µM)¹ | > 100 | > 100 | > 100 |
| Caspase-3/7 | EC₅₀ (µM)² | 16.5 ± 2.1 | 28.1 ± 3.5 | > 100 |
Data presented as mean ± standard deviation from three independent experiments. ¹ EC₅₀ for LDH represents the concentration causing 50% of maximum cytotoxicity. ² EC₅₀ for Caspase-3/7 represents the concentration causing 50% of maximum caspase activation.
Interpretation of Hypothetical Results:
-
The compound demonstrates potent cytotoxic activity against both MCF-7 and A549 cancer cell lines, as shown by the low micromolar IC₅₀ values in the MTT assay.[15]
-
It exhibits high selectivity for cancer cells, with an IC₅₀ value >100 µM in the non-cancerous HEK293 cell line.[15]
-
The LDH assay shows EC₅₀ values >100 µM for all cell lines, indicating that the compound does not cause significant necrotic cell death via membrane disruption at the tested concentrations.
-
The Caspase-3/7 assay results, with EC₅₀ values closely mirroring the MTT IC₅₀ values in the cancer cell lines, strongly suggest that the compound induces cell death primarily through the activation of the apoptotic pathway.
Statistical Analysis
All experiments should be performed with at least three biological replicates. Statistical significance between treated and control groups can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test for multiple comparisons.[28][29] The choice of test depends on the experimental design and data distribution.[29][30]
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. static.igem.wiki [static.igem.wiki]
- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The Importance of IC50 Determination | Visikol [visikol.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Rapid Microwave-Assisted Synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine, a valuable heterocyclic scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[1][2] The protocol is designed for researchers, chemists, and drug development professionals seeking a rapid and reproducible method for accessing this important molecular framework.
Introduction: The Significance of Piperidine-Triazole Scaffolds and the Power of Microwave Synthesis
The conjugation of piperidine and 1,2,4-triazole moieties creates a chemical scaffold of significant interest in drug discovery. Piperidine rings are prevalent in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties, while the 1,2,4-triazole ring is a well-established pharmacophore known for a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[2]
Conventional synthetic routes to such compounds often require prolonged heating under harsh conditions, leading to potential side product formation and significant energy consumption.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[2] By utilizing microwave radiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or day-long processes to mere minutes.[1][3] This rapid, uniform heating minimizes thermal decomposition and often leads to cleaner reactions with higher yields and purity.[3] Furthermore, the efficiency of microwave heating contributes to greener and more sustainable chemical practices by reducing energy consumption and often allowing for the use of less solvent.[2]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a microwave-assisted nucleophilic substitution reaction, followed by a standard deprotection step.
Reaction Scheme and Mechanism
The synthesis is a two-step process:
-
Step 1: Microwave-Assisted Nucleophilic Substitution: A protected 3-halopiperidine derivative, tert-butyl 3-bromo-1-piperidinecarboxylate, undergoes a nucleophilic substitution reaction with the sodium salt of 1,2,4-triazole. The 1,2,4-triazole anion acts as the nucleophile, displacing the bromide leaving group on the piperidine ring. This reaction is significantly accelerated by microwave irradiation.
-
Step 2: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.
The nucleophilic substitution on the saturated piperidine ring proceeds via an SN2 mechanism. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the triazole anion more nucleophilic, while not participating in hydrogen bonding that could hinder the reaction.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| tert-butyl 3-bromo-1-piperidinecarboxylate | ≥97% | Commercial | Starting material |
| 1,2,4-Triazole | ≥99% | Commercial | Nucleophile precursor |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercial | Base for deprotonation |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction solvent |
| Trifluoroacetic acid (TFA) | ≥99% | Commercial | Deprotection reagent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Solvent for deprotection & extraction |
| Diethyl ether | ACS Grade | Commercial | For precipitation/washing |
| Saturated sodium bicarbonate (NaHCO₃) solution | Lab prepared | For work-up | |
| Brine | Lab prepared | For work-up | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | Drying agent | |
| Monomode Microwave Reactor | e.g., CEM Discover™ | ||
| 10 mL Microwave Process Vial with Stir Bar | |||
| Standard laboratory glassware | |||
| Rotary evaporator | |||
| Magnetic stirrer/hotplate |
Step-by-Step Synthesis
Step 1: Microwave-Assisted Synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate
-
Preparation of 1,2,4-triazole sodium salt: In a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (0.76 g, 11 mmol, 1.1 eq).
-
Add anhydrous DMF (15 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases and a clear solution is formed.
-
Microwave Reaction: To a 10 mL microwave process vial containing a magnetic stir bar, add tert-butyl 3-bromo-1-piperidinecarboxylate (2.64 g, 10 mmol, 1.0 eq).
-
Add the prepared solution of 1,2,4-triazole sodium salt in DMF to the microwave vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in Table 2.
| Parameter | Value |
| Temperature | 150 °C |
| Ramp Time | 2 minutes |
| Hold Time | 20 minutes |
| Pressure (max) | 250 psi |
| Power (max) | 200 W |
| Stirring | High |
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, pour the contents into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product as an oil or semi-solid.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude product from Step 1 in dichloromethane (20 mL).
-
Add trifluoroacetic acid (10 mL) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 2M NaOH solution.
-
Extract the product with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualization of the Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Results and Discussion
This microwave-assisted protocol is expected to provide the desired product in good to excellent yields, significantly outperforming conventional heating methods in terms of reaction time. A comparative summary based on literature for similar reactions is presented below.
| Method | Reaction Time | Typical Yield | Notes |
| Microwave-Assisted | 20 - 30 minutes | 80 - 95% | Rapid, efficient heating.[1] |
| Conventional Heating | 12 - 24 hours | 50 - 70% | Requires prolonged refluxing. |
The key to the success of this protocol is the efficient energy transfer by the microwave reactor, which allows the reaction to reach the required temperature quickly and uniformly.[3] This minimizes the formation of by-products that can occur during long reaction times with conventional heating.
Proposed Reaction Mechanism Diagram
Caption: Proposed SN2 mechanism for the microwave-assisted reaction and subsequent deprotection.
Process Validation and Troubleshooting
-
Monitoring the Reaction: Both steps of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Incomplete Reaction (Step 1): If the microwave reaction does not go to completion, consider increasing the hold time in 10-minute increments or increasing the temperature to 160-170 °C. Ensure the DMF is anhydrous, as water can quench the sodium hydride and inhibit the reaction.
-
Incomplete Deprotection (Step 2): If the Boc deprotection is sluggish, the reaction time can be extended, or a small amount of water can be added to facilitate the hydrolysis of the tert-butyl cation.
-
Purification: The final product can be further purified by column chromatography on silica gel using a DCM/Methanol gradient if necessary. Alternatively, for liquid products, distillation under reduced pressure can be employed.[4]
Conclusion
The protocol described provides a highly efficient, rapid, and reproducible method for the synthesis of this compound. By harnessing the power of microwave-assisted synthesis, this approach offers substantial improvements over traditional methods, making it an invaluable tool for researchers in medicinal chemistry and drug development. The significant reduction in reaction time and potential for increased yields underscore the advantages of incorporating MAOS into modern synthetic workflows.[1][2][3]
References
Application Notes and Protocols for Evaluating the In Vitro Antifungal Activity of 3-(1H-1,2,4-triazol-1-yl)piperidine
Introduction: The Rationale for Investigating Novel Triazole-Piperidine Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole antifungals remain a cornerstone of clinical therapy, primarily exerting their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately resulting in fungistatic or fungicidal activity.[3][4]
The molecular scaffold of 3-(1H-1,2,4-triazol-1-yl)piperidine represents a promising starting point for the development of new antifungal agents. The 1,2,4-triazole ring is a well-established pharmacophore essential for coordinating with the heme iron atom in the active site of CYP51.[5] The piperidine moiety, a versatile heterocyclic structure, offers opportunities for synthetic modification to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antifungal potential of this compound and its derivatives. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10][11]
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound is consistent with other triazole antifungals: the inhibition of fungal CYP51. By binding to the enzyme, the compound is expected to interfere with the synthesis of ergosterol, leading to altered cell membrane permeability and function.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal activity and antibacterial evaluation of some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. EUCAST: Fungi (AFST) [eucast.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(1H-1,2,4-triazol-1-yl)piperidine in Enzyme Inhibition Studies: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
The convergence of the 1,2,4-triazole and piperidine moieties in the single chemical entity, 3-(1H-1,2,4-triazol-1-yl)piperidine, presents a compelling scaffold for the exploration of novel enzyme inhibitors. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The 1,2,4-triazole ring, with its capacity for hydrogen bonding and dipole interactions, is a key pharmacophore in numerous antifungal, antiviral, and anticancer agents.[1] Concurrently, the piperidine ring offers a versatile, saturated heterocyclic framework that can be readily functionalized to achieve specific spatial orientations for optimal target engagement.[2]
Derivatives of piperidine-conjugated triazoles have demonstrated significant inhibitory activity against a range of clinically relevant enzymes.[3] Notably, these include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease, as well as α-glucosidase, a key target in the management of type 2 diabetes.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its analogues in enzyme inhibition studies. We will delve into the principles of relevant assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation.
While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, the protocols outlined herein are directly applicable and serve as a robust framework for its evaluation and the characterization of its derivatives.
Part 1: Cholinesterase Inhibition Assays - Targeting Neurodegenerative Disease
Principle of the Assay: The Ellman's Method
The most widely accepted method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[2] This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE (or butyrylthiocholine for BChE) to produce thiocholine. The liberated thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, which can be monitored by measuring the increase in absorbance at 412 nm, is directly proportional to the cholinesterase activity.[6][7] The presence of an inhibitor, such as a derivative of this compound, will decrease the rate of this color change.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for a typical cholinesterase inhibition assay.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is optimized for a 96-well plate format.
1. Materials and Reagents:
-
AChE Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel), lyophilized powder.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Inhibitor: this compound or its derivatives.
-
Positive Control: Donepezil or Tacrine.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of kinetic measurements at 412 nm.
2. Preparation of Working Solutions:
-
Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.2 U/mL): Reconstitute lyophilized AChE in assay buffer to a stock concentration. Further dilute with assay buffer to a final working concentration of 0.2 U/mL. Prepare fresh daily and keep on ice.
-
DTNB Solution (10 mM): Dissolve DTNB in assay buffer. Store protected from light at 4°C.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh just before use.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound or its derivatives in 100% DMSO.
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid interference with enzyme activity.
3. Assay Procedure:
-
Plate Setup:
-
Blank: 180 µL Assay Buffer.
-
Negative Control (100% Activity): 160 µL Assay Buffer + 20 µL AChE solution.
-
Test Wells: 140 µL Assay Buffer + 20 µL AChE solution + 20 µL of inhibitor working solution.
-
Positive Control: 140 µL Assay Buffer + 20 µL AChE solution + 20 µL of positive control working solution.
-
-
Pre-incubation: Add the enzyme and inhibitor solutions to the respective wells. Mix gently and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a reaction mix of DTNB and ATCI in assay buffer. For each well, you will need 20 µL of this mix. A common ratio is 1:1 of the 10 mM DTNB and 15 mM ATCI solutions, diluted in buffer. Add 20 µL of the reaction mix to all wells simultaneously using a multichannel pipette to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Determine the IC50 value: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
Part 2: α-Glucosidase Inhibition Assay - A Strategy for Diabetes Management
Principle of the Assay
The α-glucosidase inhibition assay is a colorimetric method used to identify potential inhibitors of this enzyme. α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The product, p-nitrophenol, has a yellow color and exhibits strong absorbance at 405 nm. The rate of formation of p-nitrophenol is directly proportional to the α-glucosidase activity.[8][9] The presence of an inhibitor, such as a derivative of this compound, will reduce the rate of pNPG hydrolysis, leading to a decrease in the absorbance at 405 nm.
Mechanism of α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by a potential inhibitor.
Detailed Protocol: α-Glucosidase Inhibition Assay
This protocol is designed for a 96-well plate format.
1. Materials and Reagents:
-
α-Glucosidase Enzyme: From Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
-
Inhibitor: this compound or its derivatives.
-
Positive Control: Acarbose.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of absorbance measurements at 405 nm.
2. Preparation of Working Solutions:
-
Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme in assay buffer. Prepare fresh and keep on ice.
-
pNPG Solution (5 mM): Dissolve pNPG in assay buffer.
-
Inhibitor Stock and Working Solutions: Prepare as described for the cholinesterase assay.
3. Assay Procedure:
-
Plate Setup:
-
Blank: 100 µL Assay Buffer.
-
Negative Control: 50 µL Assay Buffer + 50 µL α-Glucosidase solution.
-
Test Wells: 50 µL of inhibitor working solution + 50 µL α-Glucosidase solution.
-
Positive Control: 50 µL of acarbose working solution + 50 µL α-Glucosidase solution.
-
-
Pre-incubation: Add the enzyme and inhibitor solutions to the respective wells. Mix and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG solution to all wells. Mix and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
4. Data Analysis:
-
Correct for background absorbance by subtracting the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_negative_control)] * 100
-
Determine the IC50 value as described in the cholinesterase assay protocol.
Part 3: Data Interpretation and Advanced Analysis
From IC50 to Ki: Understanding Inhibitor Potency
The IC50 value is a practical measure of inhibitor potency but is dependent on the experimental conditions, particularly the substrate concentration. A more fundamental measure of inhibitor potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
To determine the Km, a separate enzyme kinetics experiment must be performed by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.
Determining the Mechanism of Inhibition
To understand how this compound or its derivatives inhibit an enzyme, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.[10][11]
| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the y-axis | No change | Increases |
| Non-competitive | Lines intersect on the x-axis | Decreases | No change |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the second quadrant | Decreases | Increases or Decreases |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The detailed protocols provided in this application note offer a robust framework for the systematic evaluation of this compound and its derivatives against key enzymatic targets such as cholinesterases and α-glucosidase. By determining IC50 values, inhibition constants (Ki), and the mechanism of action, researchers can gain valuable insights into the structure-activity relationships of this important class of molecules. Further studies, including in vivo efficacy and safety assessments, will be crucial in translating these initial findings into potential therapeutic agents for neurodegenerative diseases and diabetes.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. fiveable.me [fiveable.me]
- 11. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of 3-(1H-1,2,4-triazol-1-yl)piperidine Libraries: Application Notes & Protocols
Introduction: The Therapeutic Potential of the Triazolylpiperidine Scaffold
The 3-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. The unique combination of the triazole ring, known for its diverse biological activities including anticancer, antifungal, and antiviral properties, and the piperidine moiety, a common fragment in numerous pharmaceuticals, makes libraries based on this scaffold a rich source for drug discovery.[1][2] Derivatives of these two heterocyclic systems have been shown to modulate the activity of critical cellular targets, including protein kinases and G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases from oncology to neurodegenerative disorders.[1][2][3][4]
High-throughput screening (HTS) provides the necessary technological platform to rapidly interrogate large libraries of these compounds against specific biological targets, enabling the identification of novel "hit" compounds.[5] This document provides detailed application notes and protocols for two distinct HTS campaigns designed to screen a this compound library against two major drug target classes: protein kinases and GPCRs.
Application Note I: Screening for Inhibitors of Aurora Kinase A
Scientific Rationale
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation and spindle assembly.[6][7] Its overexpression is frequently observed in various human cancers, making it a validated and compelling target for cancer therapy.[8][9] Given that various triazole derivatives have demonstrated potent kinase inhibitory activity, screening a this compound library against AURKA is a rational approach to identify novel antimitotic agents.[2]
Signaling Pathway Context
The following diagram illustrates the central role of Aurora Kinase A in cell cycle progression. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.
Primary HTS: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3] It is a robust, homogeneous assay well-suited for HTS.[10]
Assay Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[11]
Experimental Protocol (384-well format):
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into control wells (negative control, 100% activity).
-
Dispense 50 nL of a known AURKA inhibitor (e.g., Alisertib, 10 mM in DMSO) into positive control wells (0% activity).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X AURKA/Substrate mix in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations in the 5 µL reaction will be 5 nM recombinant human Aurora Kinase A and 10 µM Kemptide substrate.
-
Add 2.5 µL of the 2X AURKA/Substrate mix to each well.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase assay buffer to a final concentration of 20 µM.
-
Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow for ADP to ATP conversion and stabilization of the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Hit Selection
-
Assay Quality Control:
-
Hit Identification:
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Compounds exhibiting ≥ 50% inhibition (or > 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
| Parameter | Recommended Value |
| Assay Volume | 10 µL (final) |
| Plate Format | 384-well |
| Compound Conc. | 10 µM |
| AURKA Conc. | 2.5 nM (final) |
| ATP Conc. | 10 µM (final) |
| Z'-Factor | ≥ 0.5 |
| Hit Cutoff | ≥ 50% Inhibition |
Hit Confirmation and Counter-Screening Workflow
A multi-step process is essential to validate primary hits and eliminate false positives.[15]
Caption: A robust workflow for hit validation and progression.
Counter-Screen: Luciferase Inhibition Assay
Since the primary assay relies on a luciferase-based readout, it's crucial to eliminate compounds that directly inhibit the luciferase enzyme, as these would appear as false positives.[16][17][18]
Protocol:
-
Prepare assay plates with confirmed hits at 10 µM.
-
In a buffer similar to the Kinase Detection Reagent but lacking ADP-to-ATP conversion enzymes, add a fixed, known amount of ATP.
-
Add the Kinase Detection Reagent (containing luciferase and luciferin).
-
Measure luminescence. A significant drop in signal compared to DMSO controls indicates luciferase inhibition.
Orthogonal Assay: Cellular Thermal Shift Assay (CETSA®)
An orthogonal assay confirms the hit's activity through a different methodology to ensure the observed effect is due to target engagement.[13][19] CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Protocol (Simplified):
-
Treat cultured cells expressing AURKA with the validated hit compound or DMSO control.
-
Heat the cell lysates across a range of temperatures.
-
Cool the samples and separate soluble from aggregated proteins by centrifugation.
-
Quantify the amount of soluble AURKA at each temperature using Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Application Note II: Screening for Antagonists of a Gq-Coupled GPCR
Scientific Rationale
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern medicines.[20] The piperidine scaffold is a key component of many GPCR-targeting drugs.[1][12] This protocol describes a screen for antagonists of a representative Gq-coupled GPCR. Gq-coupled receptors, upon activation, trigger the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[21][22] Antagonists will block this agonist-induced calcium release.
Signaling Pathway Context
The diagram below outlines the canonical Gq-coupled signaling cascade, which forms the basis of the primary screening assay.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Primary HTS: No-Wash Calcium Mobilization Assay
This cell-based assay uses a fluorescent dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.[23][24] The assay is performed in a "no-wash" format to increase throughput and reduce cell stress. The screen is run in antagonist mode, where compounds are tested for their ability to block an agonist-induced calcium signal.
Experimental Protocol (384-well format):
-
Cell Plating:
-
Seed CHO-K1 cells stably expressing the target Gq-coupled GPCR into 384-well black, clear-bottom plates at a density of 10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid).
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.[4]
-
-
Compound Addition:
-
Transfer 10 µL of each library compound (at 3X final concentration) to the cell plate.
-
Include DMSO (negative control) and a known antagonist (positive control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
This step is performed on a kinetic plate reader, such as a FLIPR® Tetra.
-
The instrument adds 10 µL of a known agonist (at a pre-determined EC₈₀ concentration) to each well.
-
Fluorescence is measured immediately before and for 60-90 seconds after agonist addition (Excitation: 494 nm, Emission: 516 nm).
-
Data Analysis and Hit Selection
-
Assay Quality Control:
-
Calculate the Z'-factor for each plate using the maximum signal (agonist + DMSO) and minimum signal (agonist + known antagonist) wells. A Z'-factor ≥ 0.5 is desirable.[25]
-
-
Hit Identification:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Primary hits are identified as compounds that inhibit the agonist response by ≥ 50%.
-
| Parameter | Recommended Value |
| Plate Format | 384-well, black, clear-bottom |
| Cell Line | CHO-K1 expressing target GPCR |
| Compound Conc. | 10 µM (final) |
| Agonist Conc. | EC₈₀ |
| Readout | Kinetic fluorescence |
| Z'-Factor | ≥ 0.5 |
| Hit Cutoff | ≥ 50% Inhibition |
Hit Confirmation and Counter-Screening Workflow
Similar to the kinase screen, a rigorous follow-up cascade is necessary.
-
Confirmatory Screen: Primary hits are re-tested in a full dose-response format to determine their IC₅₀ values.[26]
-
Counter-Screen (Autofluorescence): Compounds are tested in the absence of the calcium indicator dye to identify compounds that are intrinsically fluorescent at the assay wavelengths, which can cause false positives.
-
Orthogonal Assay (β-Arrestin Recruitment): A different signaling output is measured to confirm that the compound's activity is mediated through the target receptor.[27]
Orthogonal Assay: β-Arrestin Recruitment Assay
Upon GPCR activation, β-arrestin proteins are recruited to the receptor, a process independent of G-protein signaling. This recruitment can be measured using assays like the DiscoverX PathHunter® system, which is based on enzyme fragment complementation.[27][28]
Protocol (Simplified):
-
Use a cell line co-expressing the GPCR fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Pre-incubate cells with the hit compound.
-
Stimulate the cells with the same agonist used in the primary screen.
-
If the compound is a true antagonist, it will block agonist-induced recruitment of β-arrestin, preventing the complementation of the enzyme fragments.
-
Add the enzyme substrate and measure the resulting chemiluminescent signal. A reduction in signal confirms the antagonistic activity of the hit compound.
References
- 1. apexbt.com [apexbt.com]
- 2. multispaninc.com [multispaninc.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. hellobio.com [hellobio.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 8. rupress.org [rupress.org]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Luciferase Advisor: High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. interchim.fr [interchim.fr]
- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. GPCR β-Arrestin Product Solutions [discoverx.com]
Application Notes and Protocols for the Analytical Characterization of Synthesized Triazole Compounds
Introduction: The Imperative for Rigorous Triazole Characterization
This guide provides an in-depth exploration of the core analytical techniques essential for the comprehensive characterization of novel triazole compounds. We move beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute protocols but also to troubleshoot and adapt them for their specific molecular challenges. The philosophy underpinning this guide is that a well-characterized compound is the bedrock of scientific integrity.
An Integrated Strategy for Triazole Characterization
The definitive characterization of a new chemical entity is not a linear process but an integrated workflow where techniques are used synergistically. Each method provides a unique piece of the structural puzzle. A typical workflow begins with preliminary analysis of the crude reaction mixture and progresses to the definitive structural elucidation of the purified compound.
Caption: Integrated workflow for the characterization of a novel synthesized triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful and indispensable technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, making it the primary tool for confirming the successful synthesis of a target triazole.
Expertise & Experience: Why NMR is Foundational
-
¹H NMR: This is often the first and fastest method to confirm product formation. The key is to compare the spectrum of the reaction mixture or purified product with those of the starting materials.[3] The disappearance of key reactant signals (e.g., the acetylenic proton of a terminal alkyne around δ 2-3 ppm) and the appearance of new, characteristic product signals are the first indicators of success.[3] The most telling signal for a 1,4-disubstituted 1,2,3-triazole is the singlet for the C5-proton, which typically appears in the downfield region of δ 7.5 to 8.8 ppm.[3] For 1,2,4-triazoles, the C3-H and C5-H protons also resonate in a downfield region, typically between δ 7.5 and 9.5 ppm.[4]
-
¹³C NMR: While requiring more sample or longer acquisition times, ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. For triazoles, the chemical shifts of the ring carbons are highly informative. For instance, in 1,2,3-triazoles, the C4 and C5 carbons can be distinguished; the carbon atom with a hydrogen attached (C4) will appear as a strong signal in a standard spectrum, whereas the substituted C5 carbon will be weaker.[5]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex or ¹H signals overlap, 2D NMR is essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable as it directly correlates each proton to the carbon it is attached to, definitively assigning the C-H framework of the triazole and its substituents.[6]
Data Presentation: Characteristic NMR Chemical Shifts
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Rationale & Comments |
| ¹H | 1,2,3-Triazole CH (C5-H) | 7.5 - 8.8 | Deshielded due to the aromatic and electron-withdrawing nature of the heterocyclic ring. Appears as a sharp singlet.[3] |
| ¹H | 1,2,4-Triazole CH (C3/C5-H) | 7.5 - 9.5 | Similar deshielding effects as in 1,2,3-triazoles. The exact position is sensitive to substituents.[4] |
| ¹H | N-CH₂ - (Benzylic) | ~5.5 | Protons adjacent to the triazole nitrogen are significantly downfield compared to typical alkyl protons due to the N's inductive effect.[5] |
| ¹³C | 1,2,3-Triazole C -H (C4) | 123 - 133 | The chemical shift is influenced by the substituents on the ring.[5][7] |
| ¹³C | 1,2,3-Triazole C -Subst. (C5) | 143 - 148 | Typically more downfield than the protonated carbon of the triazole ring.[7] |
Protocol 1: Standard NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data for structural confirmation.
-
Sample Preparation (Self-Validation):
-
Weigh 5-10 mg of the purified triazole compound into a clean, dry vial. Causality: This mass provides sufficient concentration for both ¹H and ¹³C NMR without saturation issues.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble. Trustworthiness: An insoluble sample leads to poor signal and inaccurate integration. Always visually confirm complete dissolution.
-
Vortex briefly to ensure homogeneity.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay (d1) of at least 1-2 seconds to allow for full proton relaxation, ensuring accurate integration.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If structural ambiguity remains, proceed with 2D NMR experiments like COSY and HSQC.[6]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.0 ppm for ¹³C).[8]
-
Integrate the ¹H signals and assign all peaks to the proposed structure. The integration must correspond to the number of protons in each environment.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a destructive technique that provides the exact molecular weight and, through fragmentation, crucial information about a molecule's substructures.[9] For novel compounds, high-resolution mass spectrometry (HRMS) is essential to determine the elemental composition, providing a powerful layer of validation for the proposed structure.
Expertise & Experience: Choosing the Right MS Technique
The ionization source is the most critical choice in MS analysis of triazoles.[9]
-
Electrospray Ionization (ESI): This is the most common and versatile "soft" ionization technique for triazoles, especially those that are polar or contain ionizable functional groups.[9] It typically generates the protonated molecular ion [M+H]⁺, which directly gives the molecular weight. By increasing the fragmentor or collision energy, controlled fragmentation can be induced to probe the structure.[1][10]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile triazole derivatives that are not easily ionized by ESI.[9]
-
Electron Ionization (EI): A "hard" ionization technique typically used with Gas Chromatography (GC-MS). It causes extensive fragmentation, creating a complex but highly reproducible fingerprint of the molecule. A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN.[1]
Caption: General workflow for LC-MS analysis of triazole compounds.
Data Presentation: Common ESI-MS Fragmentation Patterns
| Parent Compound Type | Key Fragmentation Pathway | Rationale |
| Substituted 1,2,4-Triazoles | Cleavage of substituents from the ring | The bonds connecting substituents to the heterocyclic core are often the most labile points for fragmentation.[1] |
| N-Alkyl 1,2,4-Triazoles | Loss of alkyl radicals as alkenes | A common pathway for alkyl chains, especially under positive ion mode.[11] |
| N-Phenyl 1,2,4-Triazoles | Cleavage of the phenyl group | Provides a clear marker for the presence of a phenyl substituent.[11] |
| 1,2,3-Triazoles | Loss of N₂ | This rearrangement can be characteristic, helping to distinguish isomers.[12] |
Protocol 2: LC-MS Analysis for MW Confirmation and Purity
This protocol is designed for a standard reverse-phase LC-MS system with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of the purified triazole at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Causality: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Filter the final solution through a 0.45 µm syringe filter. Trustworthiness: This prevents particulates from clogging the sensitive LC-MS system.
-
-
Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity or equivalent.[1]
-
Column: C18 column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid aids in protonation for positive mode ESI and improves peak shape.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.[1]
-
MS System: ESI source, positive ion mode.[1]
-
Scan Range: m/z 100–1000.
-
Fragmentor Voltage: Start at a low value (e.g., 70 V) to observe the molecular ion, then perform a second run at a higher voltage (e.g., 150-200 V) to induce fragmentation.[1][10]
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the [M+H]⁺ ion and confirm that its mass matches the calculated molecular weight of your compound. For HRMS, the measured mass should be within 5 ppm of the calculated mass.
-
Analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of synthesized compounds and for purifying them from reaction byproducts.[2] The choice of method is dictated by the polarity of the triazole derivative.
Caption: Logic diagram for selecting the appropriate HPLC method.[2]
Expertise & Experience: Method Selection and Development
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode and is suitable for triazoles of low to moderate polarity.[2] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Less polar compounds are retained longer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar triazoles (e.g., those with multiple hydroxyl groups or salt forms) that show little or no retention on a C18 column, HILIC is the method of choice.[2][13] It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high organic content.
Data Presentation: Starting Conditions for HPLC Method Development
| Parameter | Reversed-Phase (RP-HPLC) | HILIC |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Silica, Amide, or Zwitterionic |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Acetonitrile + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Water + 10 mM Ammonium Formate |
| Typical Gradient | 5% to 95% B over 15-20 min | 95% to 50% A over 15-20 min |
| Detection | UV (e.g., 210, 254 nm) or MS | UV (low λ, e.g., 205 nm) or MS |
| Sample Diluent | 50:50 Acetonitrile:Water | 90:10 Acetonitrile:Water |
Data compiled from multiple sources.[2][14][15]
Protocol 3: Purity Assessment by RP-HPLC
This protocol provides a robust starting point for purity analysis of a typical triazole derivative.
-
Preparation of Mobile Phase and Sample (Self-Validation):
-
Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Filter both through a 0.45 µm filter and degas. Causality: Filtering and degassing prevent pump blockages and baseline noise.
-
Accurately prepare a sample solution at ~0.5-1.0 mg/mL in a 1:1 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound).
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. Trustworthiness: For an accurate purity assessment, the method must be able to separate all major impurities from the main peak. Peak shape should be symmetrical.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check to confirm the presence of key structural features and the absence of certain starting material functionalities (e.g., the sharp, intense azide stretch at ~2100 cm⁻¹ or the alkyne C≡C stretch at ~2150 cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands for Triazoles
| Wavenumber (cm⁻¹) | Vibration | Rationale & Comments |
| 3150 - 3050 | Aromatic C-H Stretch | Indicates the C-H bonds on the triazole ring.[16] |
| ~3120 | N-H Stretch | Present in non-N-substituted triazoles.[16] |
| 1550 - 1450 | C=N and N=N Stretch | These are characteristic ring stretching vibrations, often referred to as "marker bands" for the triazole ring.[16][17] |
| 1200 - 900 | Ring C-N Stretch & C-H Bending | Part of the complex fingerprint region that is unique to the overall molecular structure. |
Protocol 4: FT-IR Analysis using Attenuated Total Reflectance (ATR)
ATR is the most common and convenient method for analyzing solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR stage. Causality: This step is critical to subtract the absorbance of atmospheric CO₂ and water vapor from the final sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid purified triazole compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
The software will automatically subtract the background from the sample spectrum.
-
Identify the key absorption bands and correlate them with the functional groups expected in the target structure. Confirm the absence of key starting material bands.
-
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
While other methods provide evidence for a structure, single-crystal X-ray crystallography provides definitive, unequivocal proof of a molecule's three-dimensional arrangement in the solid state.[18] It is considered the "gold standard" for structural elucidation, yielding precise data on bond lengths, bond angles, and absolute stereochemistry.[18]
Expertise & Experience: When is X-ray Crystallography Necessary?
-
Novel Scaffolds: For entirely new chemical entities, X-ray crystallography provides the ultimate confirmation that the proposed structure is correct.
-
Stereochemistry: When a synthesis can produce multiple isomers (e.g., regioisomers or enantiomers), crystallography can unambiguously determine the exact isomer formed.[18]
-
Conformational Analysis: It reveals the preferred conformation of the molecule and how molecules pack together in the solid state, which can influence physical properties like solubility and melting point.[18][19]
Protocol 5: Workflow for X-ray Structure Determination
This is a multi-step process that requires specialized expertise and instrumentation.
-
Crystal Growth (The Critical Step):
-
This is often the most challenging part. The goal is to grow single, defect-free crystals of sufficient size (~0.1-0.3 mm).
-
A common method is slow evaporation. Dissolve the highly purified triazole compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Other methods include vapor diffusion and slow cooling of a saturated solution.
-
-
Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a diffractometer.
-
The crystal is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
The diffractometer rotates the crystal while bombarding it with X-rays, collecting a diffraction pattern of thousands of reflections.[18]
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data and solve the "phase problem" to generate an initial electron density map.[18]
-
An atomic model is built into the electron density map.
-
The model is refined, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed one. The quality of the final structure is assessed using metrics like the R-factor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
The 3-(1H-1,2,4-triazol-1-yl)piperidine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient medicinal chemistry. The 3-(1H-1,2,4-triazol-1-yl)piperidine scaffold has emerged as one such privileged structure, seamlessly integrating the favorable pharmacological attributes of both the piperidine and 1,2,4-triazole rings. The piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, imparts desirable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can effectively probe the binding pockets of target proteins.[1] Concurrently, the 1,2,4-triazole ring system is a well-established pharmacophore, recognized for its diverse range of biological activities, including antifungal, anticonvulsant, and anticancer properties.[2] The strategic fusion of these two motifs in the this compound scaffold has given rise to a new generation of molecules with significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this promising scaffold, offering detailed protocols and insights for researchers in the field of drug development.
Synthetic Strategies: Accessing the this compound Core
The construction of the this compound scaffold can be approached through several modern synthetic methodologies. A particularly robust and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.[3] This reaction facilitates the coupling of an amine (in this case, the piperidine nitrogen) with an aryl or heteroaryl halide. An alternative and often complementary approach is the copper-catalyzed N-arylation of azoles, which provides a reliable method for attaching the triazole ring to the piperidine core.
Below is a detailed, field-proven protocol for the synthesis of a protected form of (R)-3-(1H-1,2,4-triazol-1-yl)piperidine, a common intermediate for further derivatization.
Protocol 1: Synthesis of (R)-tert-butyl this compound-1-carboxylate
This protocol outlines a two-step process starting from commercially available (R)-3-aminopiperidine, involving a Boc-protection followed by a copper-catalyzed N-arylation of 1H-1,2,4-triazole.
Step 1: Boc-Protection of (R)-3-aminopiperidine
-
Objective: To protect the secondary amine of the piperidine ring to ensure selective reaction at the primary amine in the subsequent step.
-
Materials:
-
(R)-3-aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-aminopiperidine-1-carboxylate.
-
Step 2: Copper-Catalyzed N-Arylation of 1H-1,2,4-triazole with (R)-tert-butyl 3-bromopiperidine-1-carboxylate (Conceptual)
-
Materials:
-
(R)-tert-butyl 3-bromopiperidine-1-carboxylate (1.0 eq)
-
1H-1,2,4-triazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add (R)-tert-butyl 3-bromopiperidine-1-carboxylate, 1H-1,2,4-triazole, CuI, and K₂CO₃.
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add anhydrous toluene and DMEDA via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-tert-butyl this compound-1-carboxylate.
-
References
Application Note & Protocols: Developing Assays to Measure the Biological Activity of Piperidine Derivatives
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids, owing to its conformational flexibility and ability to confer favorable pharmacokinetic properties.[3][4][5] Piperidine derivatives are present in over twenty classes of pharmaceuticals, demonstrating a wide range of biological activities, including but not limited to, anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic effects.[6][7] Given their therapeutic importance, the accurate and robust measurement of the biological activity of novel piperidine derivatives is a critical step in the drug discovery and development pipeline.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for designing, executing, and validating biological assays to characterize piperidine compounds. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind experimental choices, enabling researchers to intelligently adapt and troubleshoot protocols for their specific compounds and biological targets.
Chapter 1: Foundational Principles - Matching the Assay to the Target
The first and most critical step in developing a biological assay is to understand the putative biological target of the piperidine derivative. The versatility of the piperidine scaffold means it can interact with a wide array of biological macromolecules.[8] Computational predictions and structural similarity to known drugs can provide initial hypotheses, but these must be confirmed experimentally.[9] The main classes of targets for piperidine derivatives include G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.
The selection of an appropriate assay is therefore fundamentally dependent on the target class. A mismatch between the target's mechanism and the assay's readout will lead to irrelevant and misleading data. The following decision tree provides a logical framework for initial assay selection.
Caption: Decision tree for selecting an appropriate assay class.
Chapter 2: Assaying Piperidine Derivatives Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are common targets for piperidine-containing drugs. Upon ligand binding, GPCRs activate intracellular G-proteins, which are classified into several families (Gαs, Gαi, Gαq, etc.) that trigger distinct downstream signaling cascades.
Mechanistic Overview: GPCR Signaling
-
Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Gαi-coupled receptors: Inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.
-
Gαq-coupled receptors: Activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
Caption: Simplified GPCR signaling cascades.
Protocol: cAMP Assay for Gαs/Gαi Coupled Receptors
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common method for quantifying cAMP.
Principle: The assay uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). In the absence of free cAMP from the cell lysate, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal. Free cAMP produced by the cells competes for antibody binding, separating the donor and acceptor and reducing the FRET signal.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Test compounds (piperidine derivatives) and reference agonist/antagonist.
-
cAMP detection kit (e.g., Cisbio cAMP dynamic 2).
-
White, low-volume 384-well plates.
-
Plate reader capable of TR-FRET detection.
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells gently, wash with PBS, and resuspend in stimulation buffer to the desired density (e.g., 2 x 10^5 cells/mL).
-
Compound Plating: Prepare serial dilutions of test compounds and controls in stimulation buffer. Add 5 µL of compound solution to the 384-well plate. For antagonist mode, add 5 µL of the antagonist followed by 5 µL of a known agonist at its EC80 concentration.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes. The causality here is to allow sufficient time for receptor stimulation and cAMP production to reach a steady state.
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP analog followed by 5 µL of the anti-cAMP antibody-cryptate conjugate to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
Protocol: Calcium Flux Assay for Gαq Coupled Receptors
Principle: This assay uses a fluorescent indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Assay Buffer: HBSS plus 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an organic anion transporter inhibitor and is critical for preventing the cells from actively pumping out the dye.
-
Calcium indicator dye loading solution (e.g., Fluo-4 AM) prepared in assay buffer.
-
Test compounds and reference agonist.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the assay plates 18-24 hours prior to the assay to form a uniform monolayer.
-
Dye Loading: Aspirate the culture medium and add 50 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C. This allows the acetoxymethyl (AM) ester group to be cleaved by intracellular esterases, trapping the active dye inside the cells.
-
Wash: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in the wells.
-
Compound Preparation: Prepare a 5X concentrated plate of your piperidine derivatives and controls.
-
Data Acquisition: Place both the cell plate and the compound plate into the fluorescent plate reader. The instrument will establish a baseline fluorescence reading for ~15-20 seconds, then automatically inject 25 µL from the compound plate into the cell plate, and continue to record the fluorescence signal for an additional 2-3 minutes.
Data Analysis & Interpretation
For both assay types, the raw data is first normalized. For cAMP assays, the ratio of the 665 nm to 620 nm signals is used. For calcium flux, the peak fluorescence intensity post-injection is used.
Data should be plotted using a non-linear regression model (e.g., four-parameter logistic equation) to generate dose-response curves and determine key parameters.
Table 1: Key Parameters from GPCR Assays
| Parameter | Mode | Description |
| EC50 | Agonist | The molar concentration of an agonist that produces 50% of the maximal possible effect. |
| IC50 | Antagonist | The molar concentration of an antagonist that inhibits the response to an agonist by 50%. |
| Emax | Agonist | The maximum response achievable by the agonist. |
| Hill Slope | Both | The steepness of the dose-response curve. |
Chapter 3: Assaying Piperidine Derivatives as Enzyme Inhibitors
Many piperidine derivatives function by inhibiting the activity of specific enzymes. The development of an assay for an enzyme inhibitor requires a method to measure the rate of the reaction catalyzed by the target enzyme.
Protocol: A Generic Kinase Inhibition Assay (ADP-Glo™)
Principle: This is a universal, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate and cofactors (e.g., ATP).
-
Kinase reaction buffer.
-
Test compounds (piperidine derivatives).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In the assay plate, add 2.5 µL of test compound dilutions.
-
Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubation: Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is stable and will be proportional to the initial kinase activity.
Data Analysis & Interpretation
The luminescent signal is inversely proportional to the degree of kinase inhibition. Data is plotted in a dose-response format to calculate the IC50 value, which represents the concentration of the piperidine derivative required to inhibit enzyme activity by 50%.
Chapter 4: General Considerations & Assay Validation
Robust and reliable data is predicated on a well-validated assay. Before screening a large number of piperidine derivatives, it is essential to validate the chosen assay.
Protocol: Cell Viability/Cytotoxicity Counter-Screen
Principle: It is crucial to determine if the observed activity of a piperidine derivative in a cell-based assay is due to specific modulation of the target or simply a result of general cytotoxicity. Assays like MTT or the luminescence-based CellTiter-Glo® measure metabolic activity, which is a proxy for cell viability.
Procedure (CellTiter-Glo®):
-
Plate cells and treat with the piperidine derivatives at the same concentrations and for the same duration as in the primary functional assay.
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence. A decrease in signal indicates a reduction in cell viability.
Assay Validation Principles
Assay performance should be assessed using statistical parameters to ensure it is suitable for screening and compound characterization.
Table 2: Key Assay Validation Parameters
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls. A Z' > 0.5 indicates excellent assay quality suitable for high-throughput screening. |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 | Indicates the dynamic range of the assay. A higher S/B ratio provides a larger window to detect compound effects. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of the data. A low %CV indicates good precision and reproducibility. |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
Conclusion
The development of robust and relevant biological assays is fundamental to advancing piperidine derivatives through the drug discovery pipeline. This guide provides a strategic framework, from target-based assay selection to specific, detailed protocols for major target classes including GPCRs and enzymes. By understanding the causality behind experimental steps and adhering to rigorous validation principles, researchers can generate high-quality, reproducible data. This, in turn, enables confident decision-making, accelerates the identification of promising lead candidates, and ultimately contributes to the development of new therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. clinmedkaz.org [clinmedkaz.org]
Application Notes and Protocols for 3-(1H-1,2,4-triazol-1-yl)piperidine: A Novel Investigational Agent for Tuberculosis
For: Researchers, scientists, and drug development professionals in the field of mycobacterial diseases.
Introduction: The Rationale for a New Therapeutic Agent
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current standard of care involves a lengthy multi-drug regimen, often associated with significant toxicity and patient non-compliance. This landscape underscores the urgent need for novel therapeutic agents with distinct mechanisms of action that can shorten treatment duration and combat drug resistance.
The heterocyclic scaffolds of 1,2,4-triazole and piperidine are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potent antimicrobial and antitubercular effects.[1][2] The triazole moiety, in particular, is a cornerstone of several antifungal agents and is being extensively investigated for its antitubercular potential.[1][3] This document outlines the application and evaluation of a novel compound, 3-(1H-1,2,4-triazol-1-yl)piperidine, as a potential therapeutic agent for tuberculosis. Herein, we provide a comprehensive guide encompassing its proposed synthesis, a hypothetical mechanism of action, and detailed protocols for its preclinical evaluation.
Chemical Synthesis and Characterization
A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process, beginning with commercially available precursors. The following workflow is proposed based on established synthetic methodologies for related heterocyclic compounds.[4]
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Step 1: N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine Synthesis:
-
In a round-bottom flask, dissolve N-Boc-3-aminopiperidine in a suitable aprotic polar solvent such as DMF.[4]
-
Add 1,2,4-triazole and a non-nucleophilic base (e.g., cesium carbonate).[5]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[6]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.
-
The final product, this compound, can be further purified by recrystallization or chromatography.
-
Proposed Mechanism of Action
While the precise molecular target of this compound in M. tb requires experimental validation, its structural components suggest a plausible mechanism of action. Triazole-containing compounds have been shown to interfere with various essential pathways in mycobacteria.[2][7] A leading hypothesis is the inhibition of enzymes crucial for the synthesis of the unique mycobacterial cell wall, such as UDP-galactopyranose mutase (UGM), which is absent in mammals, making it an attractive drug target.[8]
Caption: Hypothetical mechanism of action for this compound.
In Vitro Evaluation: A Stepwise Approach
A systematic in vitro evaluation is critical to determine the compound's potency, selectivity, and suitability for further development. The following protocols outline a standard workflow for the initial characterization of a novel antitubercular agent.
Caption: A stepwise workflow for the in vitro evaluation of the test compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
| Parameter | Recommended Value/Range | Notes |
| Test Organism | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Standard reference strain for susceptibility testing. |
| Growth Medium | Middlebrook 7H9 Broth supplemented with 10% OADC | Provides essential nutrients for M. tb growth. |
| Inoculum Preparation | 0.5 McFarland Standard, diluted to ~10^5 CFU/mL | Ensures a standardized bacterial load for consistent results.[9] |
| Compound Concentration | 0.015 - 128 µg/mL (two-fold serial dilutions) | A broad range to determine the MIC of a novel compound. |
| Incubation | 36°C ± 1°C for 7-21 days | Optimal temperature for M. tb growth; read when control shows growth. |
| MIC Endpoint | Lowest concentration inhibiting >99% of visible growth | Determined visually or with a plate reader.[9] |
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the compound in a 96-well plate containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tb H37Rv adjusted to a 0.5 McFarland standard and dilute to the final concentration.
-
Inoculate the wells with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Seal the plates and incubate.
-
Read the MIC after sufficient growth is observed in the positive control well.
Protocol 3: Cytotoxicity Assessment
To assess the compound's toxicity to mammalian cells, standard assays such as the MTT or LDH release assay can be employed.[11][12][13][14]
| Assay | Principle | Cell Lines | Endpoint |
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan.[11][12] | Vero (kidney epithelial), THP-1 (human monocytic) | CC50 (50% cytotoxic concentration) |
| LDH Release Assay | Quantifies lactate dehydrogenase released from damaged cells.[11][13][14] | Vero, THP-1 | CC50 |
Procedure (MTT Assay):
-
Seed Vero or THP-1 cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value from the dose-response curve.
The Selectivity Index (SI) is then calculated as SI = CC50 / MIC . A higher SI value is indicative of a more promising therapeutic window.
Protocol 4: Intracellular Activity in a Macrophage Infection Model
Since M. tb is an intracellular pathogen, evaluating the compound's activity within macrophages is crucial.[15][16][17][18]
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells using PMA.
-
Infect the macrophages with M. tb H37Rv at a specific multiplicity of infection (MOI).
-
After phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of the test compound.
-
Incubate for 4-7 days.
-
Lyse the macrophages and plate the lysate on Middlebrook 7H10 agar to determine the number of viable intracellular bacteria (CFU).
-
Compare the CFU counts from treated and untreated cells to determine the compound's intracellular efficacy.
In Vivo Efficacy Evaluation in a Murine Model
Promising candidates from in vitro studies should be advanced to in vivo efficacy testing. The murine model of chronic tuberculosis is a well-established and predictive model for evaluating new drug candidates.[19][20][21]
Protocol 5: Chronic Murine Tuberculosis Model
| Parameter | Description |
| Animal Model | BALB/c or C57BL/6 mice |
| Infection Route | Low-dose aerosol infection with M. tb H37Rv |
| Treatment Initiation | 4-6 weeks post-infection |
| Drug Administration | Oral gavage, daily for 4-8 weeks |
| Efficacy Readouts | Bacterial load (CFU) in lungs and spleen, body weight, survival |
Procedure:
-
Infect mice with a low dose of M. tb H37Rv via an aerosol exposure system.
-
At 4-6 weeks post-infection, randomize mice into treatment groups (vehicle control, test compound at various doses, positive control e.g., isoniazid).
-
Administer treatment daily via oral gavage for the specified duration.
-
Monitor animal body weight weekly.
-
At specified time points, euthanize subsets of mice and homogenize lungs and spleens to determine bacterial burden by plating serial dilutions on 7H10 agar.
-
Analyze the reduction in bacterial load in treated groups compared to the control group.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing dosing regimens.[22][23][24]
Protocol 6: Single-Dose Pharmacokinetic Study in Mice
Procedure:
-
Administer a single dose of this compound to uninfected mice via oral gavage and intravenous injection.[22][25]
-
Collect blood samples at multiple time points post-administration.
-
Process the blood to obtain plasma.
-
Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion and Future Directions
The application notes and protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for tuberculosis. This systematic approach, from synthesis and in vitro screening to in vivo efficacy and pharmacokinetic studies, is designed to rigorously assess the compound's potential. Positive outcomes from these studies would warrant further investigation into its mechanism of action, resistance profile, and efficacy in combination with existing anti-TB drugs. The ultimate goal is to contribute to the development of novel, more effective, and safer treatment regimens to combat the global threat of tuberculosis.
References
- 1. Triazole: A Promising Antitubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazole derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 12. kosheeka.com [kosheeka.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Pharmacodynamics of TMC207 and Its N-Desmethyl Metabolite in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis | Semantic Scholar [semanticscholar.org]
- 24. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in 3-(1H-1,2,4-triazol-1-yl)piperidine synthesis and their avoidance
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will address frequently asked questions and provide detailed troubleshooting protocols, focusing on the identification and mitigation of common side products to improve yield, purity, and process reliability.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process in the development of various pharmacologically active agents. A prevalent and efficient synthetic strategy involves the reaction of a protected 3-aminopiperidine derivative with a reagent that constructs the 1,2,4-triazole ring. A common method is the Einhorn-Brunner reaction or related cyclizations using reagents like N,N-dimethylformamide azine.
However, the inherent chemical nature of the 1,2,4-triazole nucleus presents a significant challenge: regioselectivity. The triazole ring contains two distinct nucleophilic nitrogen atoms (N1 and N4), both of which can react with the piperidine precursor, leading to the formation of undesired isomers. This guide provides expert insights into controlling this selectivity and addressing other potential side reactions.
Frequently Asked Questions (FAQs)
FAQ 1: My LC-MS analysis shows two major products with identical mass-to-charge ratios (m/z). What is the most likely cause?
This is the most common issue in this synthesis and almost certainly points to the formation of regioisomers. The 1,2,4-triazole ring can be attached to the piperidine ring at two different nitrogen atoms.
-
Desired Product: 3-(1H -1,2,4-triazol-1-yl )piperidine (N1-isomer)
-
Side Product: 3-(4H -1,2,4-triazol-4-yl )piperidine (N4-isomer)
These two compounds are structural isomers and will have the same molecular weight, leading to identical m/z values in mass spectrometry. Their different structural arrangements, however, typically result in slightly different polarities, causing them to separate during chromatography (TLC or HPLC).
Causality: The alkylation of 1,2,4-triazole is known to produce a mixture of N1 and N4 substituted products.[1] The ratio of these isomers is highly dependent on reaction conditions such as the choice of base, solvent, and temperature. The N1 position is generally more sterically hindered but can be favored under certain electronic conditions, while the N4 position is more sterically accessible.
FAQ 2: How can I confirm the identity of the N1 and N4 isomers?
Definitive characterization requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: The key difference lies in the chemical shifts of the triazole protons.
-
N1-Isomer: You will observe two distinct singlets for the two triazole protons (at C3' and C5').
-
N4-Isomer: Due to the symmetry of the N4-substituted ring, the two triazole protons (at C3' and C5') are chemically equivalent. This results in a single, sharp singlet that integrates to two protons.
-
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the N4-isomer will show one signal for the two equivalent triazole carbons, whereas the N1-isomer will show two distinct signals.
A summary of expected NMR signals is provided below.
| Isomer | Triazole Protons (¹H NMR) | Triazole Carbons (¹³C NMR) |
| N1-Isomer | Two distinct signals (e.g., δ 8.17 and 7.88 ppm) | Two distinct signals |
| N4-Isomer | One signal (integrating to 2H) | One signal |
Citation for typical triazole proton shifts.[1]
Troubleshooting Guide: Minimizing Side Product Formation
This section provides actionable protocols and the scientific rationale behind them to steer the reaction toward the desired N1-isomer and avoid other common impurities.
Issue 1: Poor N1:N4 Regioselectivity
The primary goal is to create reaction conditions that electronically and sterically favor substitution at the N1 position of the triazole ring.
The choice of base is critical in determining the site of deprotonation and subsequent alkylation of the triazole nucleus. Strong, non-nucleophilic bases are often preferred.
Recommended Protocol:
-
Reactants: To a solution of 1H-1,2,4-triazole (1.2 eq) in anhydrous THF, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at room temperature.
-
Stirring: Stir the mixture for 30 minutes to ensure complete formation of the triazolide anion.
-
Addition: Add a solution of the N-protected piperidine precursor (e.g., N-Boc-3-tosyloxypiperidine) (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Purify by column chromatography.
Causality & Expertise: DBU is a sterically hindered, non-nucleophilic base. Its use has been demonstrated to provide a high-yielding and convenient synthesis of 1-substituted-1,2,4-triazoles, often with excellent regioselectivity.[1] The combination of a polar aprotic solvent like THF can help stabilize the triazolide anion and facilitate the Sₙ2 reaction. In contrast, using strong bases like sodium hydride (NaH) in DMF can sometimes lead to lower selectivity.
The following diagram illustrates the competing reaction pathways leading to the desired N1-isomer and the N4-isomer side product.
Caption: Competing pathways for N1 and N4 substitution.
Issue 2: Presence of Unreacted Starting Materials and Low Yield
Low conversion can be caused by several factors, including insufficient reaction time or temperature, poor quality of reagents, or the use of a leaving group with low reactivity on the piperidine ring.
This workflow helps diagnose and solve issues related to low reaction conversion.
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: Side Products from the Piperidine Moiety
If an unprotected 3-aminopiperidine is used, numerous side reactions can occur. The secondary amine of the piperidine ring is nucleophilic and can compete with the triazole, leading to dimerization or polymerization.
Avoidance Strategy: Use of Protecting Groups
It is imperative to protect the piperidine nitrogen before attempting to form or attach the triazole ring.
-
Recommended Protecting Group: tert-Butoxycarbonyl (Boc) group.
-
Introduction: React the 3-aminopiperidine precursor with Di-tert-butyl dicarbonate (Boc₂O).
-
Stability: The Boc group is stable to the basic conditions required for the triazole substitution reaction.
-
Removal: It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) post-synthesis without affecting the triazole ring.
-
The use of an N-protected piperidine starting material simplifies the reaction mixture significantly, preventing the formation of complex polar byproducts and making purification more straightforward.[2][3]
Summary and Best Practices
-
Isomer Control is Key: The primary challenge is controlling the N1 vs. N4 regioselectivity. The use of a hindered, non-nucleophilic base like DBU in an aprotic solvent like THF is a highly effective strategy for favoring the desired N1-isomer.[1]
-
Protecting Groups are Essential: Always protect the piperidine nitrogen (e.g., with a Boc group) to prevent N-alkylation and other side reactions.
-
Characterize Rigorously: Use ¹H and ¹³C NMR to unambiguously distinguish between the N1 and N4 isomers. Do not rely on mass spectrometry alone.
-
Optimize Conditions: If yields are low, systematically evaluate reagent quality, reaction time, temperature, and the nature of the leaving group on your piperidine precursor.
By implementing these expert-driven strategies, you can significantly enhance the efficiency, selectivity, and reproducibility of your this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
troubleshooting low yields in copper-catalyzed azide-alkyne cycloaddition reactions
Welcome to the Technical Support Center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize experimental conditions for robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low or no yield. What are the most common causes?
Low yields in CuAAC reactions can typically be traced back to one of four areas:
-
Inactive Copper Catalyst: The reaction requires the Copper(I) (Cu(I)) oxidation state to be catalytically active. This state is susceptible to oxidation by dissolved oxygen into the inactive Cu(II) state or disproportionation into Cu(0) and Cu(II).[1][2][3]
-
Poor Reagent Quality: The purity of the azide, alkyne, and solvents is critical. Impurities can interfere with the catalyst. Furthermore, the reducing agent, sodium ascorbate, degrades in solution and must always be prepared fresh.[1][3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, the absence of a suitable stabilizing ligand, incompatible solvents, or an inappropriate pH can severely hinder the reaction.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can reduce accessibility. In bioconjugation, the complex structure of a protein or oligonucleotide can sequester the copper catalyst or hide the reactive moiety.[4][5]
Q2: How can I confirm if my click reaction has worked?
The method of confirmation depends on your product. For small molecules, Thin-Layer Chromatography (TLC) can show the consumption of starting materials and the appearance of a new spot for the triazole product. For more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy are standard. For bioconjugates, techniques like SDS-PAGE or gel electrophoresis can show a mobility shift corresponding to the increased molecular weight of the conjugated product.[5] If a fluorescent tag was used, the product can be visualized directly in the gel.
Q3: What is the role of the copper source, and which one should I use?
The catalyst is Cu(I). While you can use Cu(I) salts like CuI or CuBr directly, they are often unstable.[2] The most convenient and common method is to generate Cu(I) in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[6][7] This approach ensures a constant supply of the active Cu(I) catalyst throughout the reaction. Using CuI is generally not recommended for achieving maximal rates, as the iodide ion can interfere with the catalytic cycle.[8]
Q4: Why is a ligand necessary, and how do I choose one?
Ligands serve two primary purposes in CuAAC reactions: they stabilize the active Cu(I) catalyst, protecting it from oxidation and disproportionation, and they significantly accelerate the reaction rate.[3][6][9] The choice of ligand is critical and depends on the solvent system.
-
For Aqueous/Biological Systems: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3][7] They protect biomolecules from oxidative damage and maintain catalyst activity.[8][10]
-
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA ) is a common choice, although it has poor water solubility.[7] Other nitrogen-based ligands can also be effective.[11][12]
Q5: What is the purpose of the reducing agent, and why must it be fresh?
When starting with a Cu(II) source like CuSO₄, a reducing agent is essential to generate the active Cu(I) catalyst. Sodium ascorbate is the most widely used reductant due to its effectiveness and convenience.[8][10] It also scavenges dissolved oxygen, which helps protect the Cu(I) from being re-oxidized to the inactive Cu(II) state.[2] Ascorbate solutions are prone to degradation, especially when exposed to air. An old or degraded solution will fail to maintain the necessary concentration of Cu(I), leading to reaction failure. Therefore, it is critical to always use a freshly prepared solution of sodium ascorbate .[3]
Systematic Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is the most effective way to identify and solve the problem.
Problem 1: No or Very Low Product Yield
This is the most common issue and usually points to a fundamental problem with one of the core reaction components.
Workflow for Diagnosing Low Yield
Problem 2: Reaction Stalls or is Incomplete
Possible Cause: Depletion of the reducing agent due to oxygen exposure. Even with excess ascorbate, continuous exposure to atmospheric oxygen will eventually consume the reductant, allowing the Cu(I) catalyst to oxidize and become inactive.[8]
Recommended Solution:
-
Deoxygenate Solutions: Thoroughly degas all buffers and solvent mixtures before adding reagents. This can be done by sparging with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw technique for organic solvents.
-
Minimize Headspace: Run the reaction in a vessel that is appropriately sized for the reaction volume to minimize the amount of air in the headspace.
-
Seal the Reaction: Cap the reaction vessel tightly to slow the diffusion of oxygen into the mixture.[8] For sensitive reactions, maintaining a positive pressure of an inert gas is recommended.
Problem 3: Presence of Side Products
Possible Cause A: Alkyne Homocoupling (Glaser Coupling). This is a common copper-mediated side reaction where the terminal alkyne couples with itself, consuming your starting material.[1] This process is often promoted by the presence of oxygen.
Recommended Solution:
-
Ensure Deoxygenation: As with a stalling reaction, rigorous deoxygenation of the reaction mixture is the most effective way to suppress Glaser coupling.[1]
-
Use a Ligand: A proper stabilizing ligand can often minimize this side reaction by preventing the formation of the species responsible for homocoupling.
Possible Cause B: Biomolecule Degradation. In bioconjugation, the combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins or DNA.[1][10]
Recommended Solution:
-
Use a Protective Ligand: Water-soluble ligands like THPTA are crucial as they not only accelerate the reaction but also act as sacrificial reductants, protecting the biomolecule.[8] A ligand-to-copper ratio of at least 5:1 is recommended.[10]
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can help intercept harmful byproducts of ascorbate oxidation that might otherwise modify the biomolecule.[10]
-
Minimize Reaction Time: An efficient reaction that goes to completion quickly is the best defense. Optimizing the catalyst and ligand concentrations to achieve full conversion in 1-2 hours is ideal.
Key Reaction Parameters & Recommendations
| Parameter | Recommended Range | Rationale & Key Considerations |
| Copper Source | CuSO₄ (50 µM - 250 µM) | Use Cu(II) with a reducing agent for convenience and stability.[4] Reactivity often plateaus above ~250 µM Cu.[4] |
| Reducing Agent | Sodium Ascorbate (2.5 mM - 10 mM) | Must be prepared fresh. Use a sufficient excess to reduce all Cu(II) and scavenge dissolved oxygen.[10][13] |
| Ligand | 1 to 5 equivalents relative to Copper | Crucial for catalyst stability and acceleration. For bioconjugation, a 5:1 ligand:Cu ratio is recommended to protect the substrate.[8][10] |
| Reactant Ratio | 1:1 to 1:2 (Azide:Alkyne) | A slight excess (1.1-2x) of the smaller, more accessible, or less expensive reagent can help drive the reaction to completion.[5] |
| Solvent | Dependant on substrate | Mixtures of water with co-solvents like DMSO, DMF, or t-BuOH are common.[13][14] DMSO can help solubilize reactants and denature biomolecules to expose reactive sites.[4] |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50°C) can be used for sluggish or sterically hindered substrates.[1] |
| Order of Addition | Ligand first, then Reductant | Crucial Step: Always premix the CuSO₄ solution with the ligand solution before adding it to the main reaction mixture. Add the fresh sodium ascorbate solution last to initiate the reaction. Adding ascorbate before the ligand can cause copper precipitation.[10][13] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is adapted for a standard CuAAC reaction in an organic/aqueous solvent system.[15]
-
Preparation: In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.1 equiv) in a suitable solvent (e.g., 1:1 t-BuOH/H₂O or DMF).
-
Catalyst & Reductant Solutions:
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv, 1-5 mol%) in a small amount of water.
-
In a third vial, prepare a fresh solution of sodium ascorbate (0.05-0.10 equiv, 5-10 mol%) in water.
-
-
Reaction Initiation: With vigorous stirring, add the CuSO₄ solution to the flask containing the azide and alkyne.
-
Addition of Reductant: Add the freshly prepared sodium ascorbate solution to the reaction mixture. A color change is often observed as Cu(I) is formed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup & Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[15]
Protocol 2: General Procedure for Bioconjugation
This protocol is optimized for labeling sensitive biomolecules in an aqueous buffer.[4][13][15]
-
Prepare Solutions:
-
Biomolecule: Prepare a solution of your alkyne- or azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Labeling Reagent: Prepare a stock solution of the corresponding azide or alkyne tag (e.g., fluorescent dye) in a compatible solvent like DMSO.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add CuSO₄ solution (final concentration in reaction: 50-100 µM) to a solution of THPTA ligand (final concentration: 250-500 µM). Mix gently and let stand for 1-2 minutes. This should be a 1:5 ratio of Copper to Ligand.[13]
-
Reductant: Prepare a fresh stock solution of sodium ascorbate in nuclease-free water (e.g., 100 mM).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the biomolecule solution and the labeling reagent.
-
Add the prepared catalyst-ligand premix to the tube.
-
-
Initiate the Reaction: Add the fresh sodium ascorbate solution to the reaction tube to a final concentration of 2.5-5 mM. Mix gently by pipetting or inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. If using fluorescent probes, protect the reaction from light.
-
Purification: Remove unreacted small molecules and the catalyst system from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography (e.g., spin columns), dialysis, or molecular weight cutoff (MWCO) filtration.[16]
Mechanistic Overview & Key Intermediates
The remarkable efficiency of the CuAAC reaction is attributed to a catalytic cycle that proceeds through several copper-acetylide intermediates. While early proposals suggested a mononuclear mechanism, substantial evidence now supports a dinuclear pathway as being kinetically dominant.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 3-(1H-1,2,4-triazol-1-yl)piperidine
Welcome to the technical support guide for the purification of 3-(1H-1,2,4-triazol-1-yl)piperidine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The unique chemical nature of this compound—a polar heterocyclic amine—presents specific challenges in silica gel chromatography that this guide aims to address directly.
Section 1: Understanding the Challenge - The Analyte and the Stationary Phase
This compound possesses two key features that dictate its chromatographic behavior: a basic piperidine nitrogen and a polar triazole ring system. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic lone pair of the piperidine nitrogen can form strong acid-base interactions with these acidic silanols.[1][2] This interaction is often the root cause of many purification issues, leading to:
-
Irreversible Adsorption: The compound sticks permanently to the column, resulting in low or no recovery.
-
Peak Tailing (or "Streaking" on TLC): A portion of the analyte is retarded by strong interactions, causing it to elute slowly and over many fractions, resulting in broad, asymmetric peaks.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.
This guide is structured as a series of frequently asked questions (FAQs) to help you diagnose and solve these common problems effectively.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate. What's causing this and how do I get sharp spots?
Answer: Streaking is the classic sign of a strong, undesirable interaction between your basic amine and the acidic silica gel of the TLC plate. This is a direct forecast of what will happen on your column: poor separation, broad peaks, and low yield.[1][2]
The Causality: The basic nitrogen on the piperidine ring is being protonated by the acidic silanol groups, causing it to "stick" to the stationary phase.
The Solution: You need to suppress this interaction by neutralizing the acidic sites on the silica. This is achieved by adding a small amount of a competing, volatile base to your mobile phase.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your chromatography eluent.
-
Alternative: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 95:4:1 Dichloromethane:Methanol:Ammonium Hydroxide solution).[3]
By adding a base, the silanol groups are neutralized by the additive, allowing your compound to travel up the plate (and down the column) based on polarity, not basicity, resulting in sharper, more symmetrical spots.
Q2: I've added triethylamine (TEA), but my separation is still poor. How do I select the right solvent system?
Answer: While TEA solves the issue of peak shape, achieving separation (selectivity) is dependent on the choice of the primary solvents in your mobile phase. For a polar compound like this compound, you need a relatively polar solvent system.
Method Development Workflow:
-
Start with a Standard System: A common starting point for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Prepare a stock solution of 10% MeOH in DCM containing 1% TEA. Run a TLC to see where your compound moves.
-
Adjust Polarity:
-
If Rf is too low (spot doesn't move): Increase the polarity by increasing the percentage of Methanol. Try 15% or 20% MeOH.
-
If Rf is too high (spot runs to the top): Decrease the polarity by reducing the percentage of Methanol.
-
-
Try Alternative Solvents: If you cannot achieve separation between your product and impurities in DCM/MeOH, you must change the solvent system to alter the selectivity. Different solvents interact with your compounds in unique ways.
| Solvent System | Characteristics & Recommendations |
| Dichloromethane / Methanol | Excellent general-purpose system for polar compounds. Good solubilizing power. |
| Ethyl Acetate / Hexanes | A less polar system. May be useful if impurities are significantly non-polar. Often requires a higher proportion of Ethyl Acetate. |
| Chloroform / Acetonitrile | Can sometimes provide unique selectivity that other systems do not. |
| Reversed-Phase (C18 Silica) | An excellent alternative. The stationary phase is non-polar. You would use a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water). To ensure good peak shape for the amine, the mobile phase pH should be adjusted to be at least 2 units above the pKa of the piperidine nitrogen, keeping it in its neutral, free-base form.[1] Additives like 0.1% TEA or ammonium formate can be used. |
Q3: Should I use an isocratic or a gradient elution for my column?
Answer: For purifying a crude reaction mixture containing byproducts and unreacted starting materials, a gradient elution is almost always superior to an isocratic one.[4][5]
-
Isocratic Elution (Constant Solvent Mix): This method is simple but inefficient for complex mixtures.[6][7] Non-polar impurities will wash off very quickly (potentially with your product), while very polar impurities will take a very long time to elute, resulting in broad, diluted peaks that are hard to detect.[6]
-
Gradient Elution (Increasing Solvent Polarity): By starting with a low polarity mobile phase and gradually increasing its strength, you can elute compounds in a more controlled manner. This leads to:
-
Sharper Peaks: As the solvent strength increases, it helps to push more retained compounds off the column faster, reducing band broadening.[5][6]
-
Faster Run Times: You don't have to wait for polar impurities to slowly elute with a weak solvent.[4]
-
Improved Resolution: It provides a better "separation window" for compounds with a wide range of polarities.[8]
-
A typical strategy is to start the column with a mobile phase that gives your product an Rf of ~0.15 on the TLC plate and gradually increase the polarity to a system that gives an Rf of ~0.5.
Q4: My compound won't dissolve in the starting mobile phase. How should I load it onto the column?
Answer: Loading a compound that is poorly soluble in the initial, low-polarity eluent is a common problem. Dissolving it in a strong solvent and pipetting it onto the column will cause the compound to crash out of solution at the top of the silica, leading to a messy separation. The solution is dry loading .
The Causality: When a concentrated sample in a strong solvent is applied to a column equilibrated with a weak solvent, the strong solvent creates a localized environment of high elution strength. This causes the compound band to spread out and move down the column unevenly before the main mobile phase can establish equilibrium, ruining the separation from the start.
The Solution: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry, free-flowing powder onto the top of your column.[9] This ensures that the compound is introduced to the column in a solid, uniform band, leading to much better separation.
Section 3: Experimental Protocols
Protocol 1: TLC Analysis with Basic Additive
-
Prepare Eluent: In a fume hood, prepare your chosen solvent system (e.g., 90:10 DCM:MeOH) and add 1-2% triethylamine (TEA) by volume.
-
Spot the Plate: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM or Methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Analyze: Observe the spot shape. The spots should be round and distinct. If streaking persists, a different solvent system or stationary phase may be required.
Protocol 2: Gradient Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Pack it with silica gel using the "slurry method" in your initial, low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% TEA) to ensure a tightly packed, homogenous bed.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a solvent that fully dissolves it (e.g., 10-20 mL of Methanol).
-
Add 5-10 grams of silica gel to this solution to form a slurry.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the packed silica bed in your column. Add a thin layer of sand on top to prevent disturbance.[9]
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Gradually and systematically increase the polarity of the mobile phase. For example, you might collect fractions using the following sequence of solvents:
-
500 mL of 5% Ethyl Acetate in Hexane (+ 0.5% TEA)
-
500 mL of 10% Ethyl Acetate in Hexane (+ 0.5% TEA)
-
500 mL of 20% Ethyl Acetate in Hexane (+ 0.5% TEA)
-
...and so on, potentially switching to a DCM/MeOH system for highly polar impurities.
-
-
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Visual Workflows and Data
Chromatography Decision Workflow
This diagram outlines the logical steps for developing a purification method for this compound.
Caption: Decision workflow for purification method development.
Mechanism of Action: TEA in Amine Purification
This diagram illustrates how triethylamine passivates the active sites on silica gel.
Caption: How TEA prevents peak tailing on silica gel.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. uhplcs.com [uhplcs.com]
- 8. silicycle.com [silicycle.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: A Scientist's Guide to Improving the Solubility of 3-(1H-1,2,4-triazol-1-yl)piperidine for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols to address solubility challenges encountered with 3-(1H-1,2,4-triazol-1-yl)piperidine in biological assays. As Senior Application Scientists, we understand that suboptimal solubility can be a major bottleneck, leading to inconsistent data and unreliable results. This guide is designed to empower you with the knowledge to systematically overcome these hurdles.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a basic piperidine ring and a polar triazole moiety, dictates its behavior in aqueous solutions.
The piperidine ring contains a secondary amine, which is basic and can be protonated.[1][2] In contrast, the 1,2,4-triazole ring is a weak base but contributes to the molecule's polarity and hydrogen bonding capacity. While some triazole-containing compounds exhibit poor solubility, combining them with other pharmacophores can sometimes improve this property.[3][4]
| Property | Predicted/Known Value | Implication for Solubility |
| Molecular Formula | C₇H₁₂N₄[5] | Relatively small molecule. |
| Molecular Weight | ~152.2 g/mol [5] | Low molecular weight is generally favorable for solubility. |
| pKa (Piperidine N) | ~11.2 (estimated for piperidine) | The piperidine nitrogen is basic and will be protonated at acidic and neutral pH, which can significantly increase aqueous solubility. |
| XLogP3-AA | 0.0[5] | A low LogP value suggests the compound is not excessively lipophilic, indicating that poor solubility might be due to strong crystal lattice energy ("brick dust") rather than oil-like behavior. |
| Hydrogen Bond Donors | 1 (Piperidine N-H)[5] | Can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 (3 from Triazole, 1 from Piperidine)[5] | Can accept multiple hydrogen bonds, which should favor interaction with water. |
Given these properties, the primary driver of pH-dependent solubility is the basic piperidine nitrogen. At physiological pH (7.4), a significant portion of the molecules will be protonated and charged, which should theoretically aid solubility. However, if solubility issues persist, it suggests that other factors, such as the energy required to break the crystal lattice, are at play.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This section is structured as a series of questions that researchers commonly face. We provide not just the "what" but the "why" behind each strategy.
Q1: My compound shows poor solubility in neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step?
Answer: The first step is to leverage the basicity of the piperidine ring by adjusting the pH of your solvent.[][7] By lowering the pH, you increase the protonation of the piperidine nitrogen, converting the molecule into a more soluble salt form.[8] This is the most effective initial strategy for ionizable compounds.[7]
Causality: The equilibrium between the uncharged (less soluble) and charged (more soluble) forms of the molecule is dictated by the solution's pH. According to Le Châtelier's principle, adding acid (H⁺) will push the equilibrium towards the protonated, charged, and thus more water-soluble species.
Caption: Initial troubleshooting workflow for poor aqueous solubility.
-
Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Use buffers appropriate for your assay (e.g., acetate for acidic pH, phosphate for neutral pH).
-
Add Compound: Add an excess of your solid compound to a fixed volume of each buffer in separate vials. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]
-
Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
-
Separate: Separate the undissolved solid from the solution. The most reliable method is filtration using a chemically inert syringe filter (e.g., PVDF). Centrifugation and careful removal of the supernatant can also be used.
-
Quantify: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot the solubility (in µg/mL or µM) against the pH to visualize the profile.
| pH of Buffer | Approximate Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | < 1 | - |
| 6.0 | 25 | 25x |
| 5.0 | 250 | 250x |
| 4.0 | > 1000 | > 1000x |
Q2: My assay is sensitive to pH changes, or solubility is still insufficient even at low pH. What is the next strategy?
Answer: The next step is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[9][10] This is a widely used technique for parenteral and in vitro formulations.[11]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic regions of a molecule disrupt this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol have both polar and non-polar regions. They break up water's hydrogen-bonding network and create a "friendlier," less polar environment for the compound to dissolve in.[]
-
Dimethyl sulfoxide (DMSO): An excellent solvent for many organic molecules and is widely used for preparing stock solutions.[12] However, it can affect cell viability and enzyme activity, so the final concentration in the assay should typically be kept low (e.g., ≤0.5-1%).
-
Ethanol (EtOH): A less potent solvent than DMSO but often better tolerated by biological systems.
-
Polyethylene Glycols (e.g., PEG 300, PEG 400): Often used in formulations to increase solubility and can be less disruptive to assays than DMSO or ethanol.
-
Propylene Glycol (PG): Another common and non-toxic co-solvent used in pharmaceutical formulations.[9]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of your primary assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Test Solubility: Add your DMSO stock to each co-solvent/buffer mixture to achieve your desired final compound concentration. Observe for any precipitation immediately and after a short incubation (e.g., 30 minutes).
-
Determine Maximum Tolerated Co-solvent: Separately, run a vehicle control experiment to determine the maximum percentage of each co-solvent your assay can tolerate without affecting the biological outcome.
-
Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains your compound's solubility and does not interfere with the assay.
| Co-solvent System | Final Co-solvent % | Solubility Status at 100 µM |
| PBS only | 0% | Precipitate |
| PBS + DMSO | 1% | Precipitate |
| PBS + DMSO | 5% | Soluble |
| PBS + PEG 400 | 5% | Soluble |
| PBS + Ethanol | 5% | Hazy / Precipitate |
Q3: My compound precipitates when I dilute my high-concentration DMSO stock into the aqueous assay buffer. How can I prevent this?
Answer: This is a classic sign of a compound with high crystal lattice energy and low dissolution rate, often called a "brick dust" compound. When you add the DMSO stock to the buffer, you create a temporary, highly supersaturated solution. The compound quickly crashes out of this unstable state. The solution is to perform a stepwise (or serial) dilution .
Causality: Direct dilution causes a sudden and dramatic change in the solvent environment (from 100% DMSO to >99% aqueous). A stepwise dilution gradually acclimates the compound to the aqueous environment, preventing the formation of a highly supersaturated state and subsequent precipitation.
Caption: Comparison of direct vs. stepwise dilution workflows.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Prepare Intermediate Solution: Create an intermediate dilution by adding 1 part of the 10 mM stock to 9 parts of your assay buffer. This results in a 1 mM solution in 10% DMSO/buffer. Vortex immediately and thoroughly.
-
Prepare Final Solution: Use the 1 mM intermediate solution for your final dilution into the assay plate. For example, a further 1:10 dilution will yield a 100 µM final concentration in a buffer containing ~1% DMSO.
Q4: I have tried pH adjustment and co-solvents, but I still cannot achieve the desired concentration for my assay. What advanced techniques can I explore?
Answer: When simpler methods fail, you can use solubilizing excipients. For research applications, the most common and effective excipients are cyclodextrins . Surfactants are also an option but can be more disruptive to biological assays.
Causality: Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophobic (water-repelling) interior and a hydrophilic (water-attracting) exterior.[13] The poorly soluble compound can be encapsulated within the hydrophobic core, forming an "inclusion complex."[11][14][15] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water, thereby increasing the apparent solubility of the compound.[16][17]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a charged group, which gives it very high water solubility and a strong ability to form complexes with ionizable drugs.
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your assay buffer.
-
Add Compound: Add the solid compound directly to the cyclodextrin-containing buffer and agitate (vortex, sonicate) until it dissolves.
-
Alternative (from stock): If starting from a DMSO stock, add the stock solution slowly to the vortexing cyclodextrin solution. The cyclodextrin will help capture the drug molecules as they are diluted, preventing precipitation.
-
Filter: Pass the final solution through a 0.22 µm filter to remove any undissolved particles or potential aggregates.
| Formulation Vehicle (at pH 7.4) | Achieved Soluble Concentration (µM) |
| PBS with 1% DMSO | < 5 |
| PBS with 5% DMSO | 50 |
| 10% (w/v) HP-β-CD in PBS | > 500 |
| 10% (w/v) SBE-β-CD in PBS | > 1000 |
Frequently Asked Questions (FAQs)
Q: Why can a compound with a low predicted LogP, like this one, still be so poorly soluble? A: This is a common phenomenon for crystalline solids, often referred to as "brick dust" compounds. Solubility is a balance between how well a molecule interacts with the solvent (solvation energy) and how strongly it binds to itself in the solid state (crystal lattice energy). A compound with high crystal lattice energy requires a large amount of energy to break apart the crystal, even if the individual molecule is not very greasy. This is often the rate-limiting step for dissolution.
Q: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay? A:
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound, measured when the dissolved state is in equilibrium with the solid state. This process can take hours or days to reach.[18]
-
Kinetic Solubility: This is measured by dissolving a compound from a concentrated DMSO stock into an aqueous buffer and measuring the concentration before it precipitates.[18] This is often more relevant for high-throughput screening and typical biological assays where solutions are prepared and used quickly. The precipitation issue described in Q3 is a kinetic solubility problem.
Q: How do I choose the best solubilization strategy for my specific biological assay? A: The choice depends on your assay's sensitivity.
-
Start with pH adjustment: If your assay is robust to pH changes (e.g., many biochemical assays), this is the simplest and often most effective method for a basic compound like this.
-
Use Co-solvents if pH is not an option: If your assay requires a strict physiological pH (e.g., cell-based assays), use the lowest concentration of the best-tolerated co-solvent (often <1% DMSO).
-
Employ Cyclodextrins for high concentrations: If you need high concentrations that cannot be achieved otherwise, cyclodextrins are the preferred choice. Always run a vehicle control with the cyclodextrin alone to ensure it doesn't interfere with your assay.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. youtube.com [youtube.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. senpharma.vn [senpharma.vn]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability issues of 3-(1H-1,2,4-triazol-1-yl)piperidine in different solvents
Welcome to the technical support guide for 3-(1H-1,2,4-triazol-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation and storage. By understanding the chemical properties of this molecule, you can ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter.
Issue 1: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
You Observe:
-
Decreasing peak area of the parent compound over a series of injections.
-
Appearance of unexpected peaks in your chromatogram.
-
Shifts in retention time.
Potential Cause: Degradation of this compound in your sample vial, mobile phase, or stock solution. The molecule contains a piperidine ring, which has a tertiary amine, and a 1,2,4-triazole ring, both of which can be susceptible to degradation under certain conditions.[1]
Troubleshooting Steps:
-
Evaluate Solvent and pH:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, water) can participate in hydrogen bonding and may facilitate hydrolysis, especially at non-neutral pH. Consider using aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions if compatible with your experimental design.
-
pH of Aqueous Solutions: The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions.[2] However, extreme pH combined with elevated temperatures can lead to hydrolysis or rearrangement.[2] The piperidine ring's tertiary amine can be oxidized, a process that can be influenced by pH.[1] It is recommended to buffer aqueous solutions to a neutral pH (e.g., pH 7 phosphate buffer) to minimize potential degradation.[2]
-
-
Control Temperature:
-
Avoid storing solutions at room temperature for extended periods. For short-term storage (hours to a few days), refrigeration (2-8 °C) is advisable. For long-term storage, keep solutions frozen (-20 °C or -80 °C).
-
-
Protect from Light:
-
Perform a Forced Degradation Study:
-
To identify potential degradation products, a forced degradation study is invaluable.[3][4] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate and identify degradation products, which can then be used as markers in your routine analysis.[1]
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
You Observe:
-
The compound fails to dissolve completely in your aqueous assay buffer.
-
A precipitate forms over time after initial dissolution.
Potential Cause: While the triazole moiety can improve water solubility due to its polarity, the overall solubility of this compound will be pH-dependent due to the basicity of the piperidine nitrogen.[5] At neutral or basic pH, the free base may be less soluble than its protonated salt form.
Troubleshooting Steps:
-
Adjust pH:
-
Try acidifying the buffer slightly (e.g., to pH 5-6) to protonate the piperidine nitrogen, which should increase aqueous solubility. However, be mindful of the pH constraints of your experiment.
-
-
Use a Co-solvent:
-
Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
-
Consider the Salt Form:
-
If you are using the free base, consider synthesizing or purchasing a salt form (e.g., hydrochloride salt), which typically has higher aqueous solubility.[6]
-
Issue 3: Inconsistent Results in Biological Assays
You Observe:
-
High variability in replicate measurements.
-
Loss of compound activity over the time course of the experiment.
Potential Cause: Degradation of the compound in the assay medium.[2] Biological media are complex aqueous solutions, often incubated at 37°C for extended periods, which can promote degradation.
Troubleshooting Steps:
-
Assess Stability in Assay Medium:
-
Incubate this compound in your cell culture medium or assay buffer under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
-
Minimize Incubation Time:
-
If degradation is observed, try to reduce the incubation time of the compound in the assay if the protocol allows.
-
-
Prepare Fresh Solutions:
-
Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Avoid using previously prepared dilutions that have been stored.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound? A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Refrigeration at +4°C is recommended. To prevent moisture absorption, which can accelerate degradation, consider storing it in a desiccator.
Q2: What are the likely degradation pathways for this compound? A2: Based on its structure, potential degradation pathways include:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could form an N-oxide or lead to ring-opening products.[1]
-
Hydrolysis: While the 1,2,4-triazole ring is generally stable, harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis or rearrangement.[2]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[1]
Q3: In which common laboratory solvents is this compound expected to be stable? A3: The stability in different solvents can be summarized as follows:
| Solvent Class | Examples | Expected Stability | Considerations |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good | Generally preferred for stock solutions due to their inert nature. |
| Aprotic Nonpolar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good | Stability is generally high, but solubility might be a limiting factor. |
| Protic Polar | Methanol, Ethanol | Moderate | Generally soluble.[7] Stability is good at neutral pH and room temperature, but degradation risk increases with temperature and non-neutral pH. |
| Aqueous Buffers | Phosphate, Acetate, Borate | Variable | Highly dependent on pH and temperature.[2] Neutral pH is generally safest. Degradation is more likely in strongly acidic or basic buffers, especially with heat. |
Q4: How can I monitor the stability of my compound over time? A4: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometry (MS) detection. A stability-indicating method is one that can separate the parent compound from its degradation products.[1][4] Develop an HPLC method and periodically inject a sample of your stored solution to monitor for any decrease in the main peak's area or the appearance of new peaks.
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
This protocol outlines a method to assess the stability of this compound in different pH conditions.
-
Preparation of Solutions:
-
Incubation:
-
Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-20 µg/mL).
-
Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 50°C) in sealed vials protected from light.[2]
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
-
An unstressed control sample (time 0) should be analyzed for comparison.
-
Diagrams
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
DOT Script for Potential Degradation Pathways:
Caption: Potential degradation pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]
- 7. Buy 1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidine-3-carboxylic acid [smolecule.com]
Technical Support Center: Alternative Purification Methods for Triazole Compounds
Welcome to the Technical Support Center for the purification of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced guidance on alternative purification methodologies beyond standard silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: My standard silica gel column chromatography is giving poor separation of my triazole product from a closely related impurity. What are my options?
A1: This is a common challenge, often due to the similar polarity of the target compound and the impurity. When silica gel fails to provide baseline separation, consider these alternatives:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): Offers significantly higher resolution than standard column chromatography, making it ideal for separating closely related compounds.[1][2] Both normal-phase and reverse-phase options are available.
-
Supercritical Fluid Chromatography (SFC): An excellent technique for separating isomers and polar compounds. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[3][4][5]
-
Crystallization: If your compound is a solid, crystallization can be a highly effective and scalable purification method.[6][7][8] The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in the mother liquor.
Q2: I've synthesized a chiral triazole, and I need to separate the enantiomers. What is the most effective method?
A2: Chiral separations require specialized techniques. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is often the method of choice for separating enantiomers of triazole compounds.[3][4][5] SFC offers several advantages over traditional chiral HPLC, including faster analysis times and reduced solvent consumption.[3][9]
Q3: My triazole synthesis was a copper-catalyzed azide-alkyne cycloaddition (CuAAC), and I'm struggling to remove residual copper from my product. What should I do?
A3: Residual copper contamination is a frequent issue in CuAAC reactions and can interfere with downstream applications and spectroscopic analysis.[10][11] While washing with aqueous solutions of chelating agents like EDTA is a common approach, its effectiveness can be limited if the copper is strongly coordinated to the triazole.[11][12] Alternative strategies include:
-
Treatment with a scavenger resin: There are various commercially available resins designed to scavenge residual metals.
-
Filtration through activated carbon: This can sometimes be effective in removing metal impurities.[11]
-
Recrystallization: In some cases, crystallization can effectively separate the triazole from the copper salts.
Q4: My purified triazole product is an oil, but I was expecting a solid. How can I induce crystallization?
A4: "Oiling out" is a common problem that can be caused by the presence of impurities or the use of an inappropriate solvent.[12][13] Here are some techniques to try:
-
Solvent screening: Systematically test a range of solvents with varying polarities to find one that promotes crystallization.
-
Anti-solvent addition: Dissolve the oil in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed.
-
Seed crystals: If you have a small amount of solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Troubleshooting Guides: Advanced Purification Techniques
Preparative HPLC for Challenging Separations
Issue: Poor resolution between your triazole and a key impurity using standard chromatography.
Causality: The structural similarity between your target molecule and the impurity leads to very close retention times on a standard stationary phase. The higher efficiency of HPLC packing materials provides the necessary resolving power.
Workflow for Method Development and Scale-Up:
Caption: Workflow for preparative HPLC purification.
Step-by-Step Protocol:
-
Analytical Method Development:
-
Start with a standard analytical HPLC system.[1]
-
Screen different columns (e.g., C18 for reverse-phase, silica or cyano for normal-phase) and mobile phase compositions to achieve baseline separation of your triazole from impurities.
-
-
Loading Study:
-
Once you have a good analytical separation, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without compromising resolution.[2]
-
-
Scale-Up Calculation:
-
Use the analytical loading results to calculate the appropriate flow rate and injection volume for your preparative column.
-
-
Preparative Run and Fraction Collection:
-
Perform the purification on the preparative HPLC system.[14]
-
Collect fractions and analyze their purity by analytical HPLC or TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazole.
-
Supercritical Fluid Chromatography (SFC) for Isomer Separation
Issue: Inability to separate regioisomers or enantiomers of a triazole compound.
Causality: Isomers often have identical or very similar polarities, making them difficult to separate with conventional chromatography. SFC, particularly with chiral stationary phases, provides a different separation mechanism that can effectively resolve these challenging mixtures.[3][4][5]
Key Advantages of SFC:
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Organic Solvents and/or Water |
| Solvent Consumption | Significantly Lower[3][15] | Higher |
| Analysis Time | Faster[3][9] | Slower |
| Product Recovery | Faster (quick evaporation of CO2)[9] | Slower (requires removal of aqueous/organic solvents) |
| Environmental Impact | Greener, less solvent waste[3] | More significant environmental footprint |
Experimental Protocol for Chiral SFC:
-
Column Selection: Choose a chiral stationary phase (CSP) known for broad selectivity, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).[3][4]
-
Mobile Phase: The primary mobile phase is supercritical CO2. A polar organic solvent, such as methanol, ethanol, or isopropanol, is used as a co-solvent to modify the mobile phase strength.[5]
-
Method Development:
-
Start with a screening gradient to determine the approximate elution conditions.
-
Optimize the separation by adjusting the co-solvent percentage, gradient slope, back pressure, and temperature.
-
-
Scale-Up and Purification: Once an effective analytical separation is achieved, the method can be scaled up to a preparative SFC system for purification.
Crystallization for High-Purity Bulk Material
Issue: Need for a highly pure, solid form of the triazole compound, often in larger quantities.
Causality: Crystallization is a self-purification process where the molecules of the desired compound selectively arrange themselves into a crystal lattice, excluding impurities in the process.
Decision Tree for Crystallization Solvent Selection:
Caption: Decision process for selecting a crystallization method.
General Protocol for Recrystallization:
-
Solvent Selection: Find a suitable solvent or solvent system where your triazole has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Dissolve the crude triazole in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, high-purity crystals. Cooling too quickly can cause the product to "crash out," trapping impurities.[13]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of some triazole pesticides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tarosdiscovery.com [tarosdiscovery.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Refinement of Protocols for Scaling Up the Synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the refinement and scaling up of the synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during process development, moving from laboratory scale to pilot plant and beyond.
Introduction
The synthesis of this compound, a key structural motif in various pharmacologically active compounds, presents unique challenges when transitioning from bench-scale to large-scale production. Issues such as reaction control, impurity profiles, and purification efficiency become more pronounced. This guide offers practical, experience-driven solutions to anticipate and overcome these hurdles, ensuring a robust and scalable synthetic process.
Proposed Scalable Synthetic Route
A common and scalable approach to this compound involves a three-stage process starting from commercially available materials. This route is designed to be robust and amenable to industrial production.
Overall Synthetic Scheme:
Technical Support Center: Managing Catalyst Deactivation in Sonogashira Coupling for Piperidine Synthesis
Welcome to the Technical Support Center for Sonogashira Coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction in the synthesis of piperidine-containing molecules. The piperidine motif is a cornerstone in medicinal chemistry, and its successful functionalization via Sonogashira coupling is often a critical step in the development of novel therapeutics.[1]
However, the inherent nature of the piperidine scaffold, a basic nitrogen heterocycle, can present unique challenges in maintaining the activity and stability of the palladium catalyst. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common hurdles related to catalyst deactivation, ensuring robust and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and issues encountered when performing Sonogashira coupling for piperidine synthesis.
Q1: My Sonogashira reaction with a piperidine-containing substrate is sluggish or fails completely. What are the first things I should check?
A1: When a reaction stalls, a systematic check of the fundamentals is crucial. Start with:
-
Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst and Reagent Quality: Use fresh, high-purity palladium catalyst, copper(I) iodide (if applicable), and ligands.[2] Palladium catalysts can degrade over time, and CuI is prone to oxidation. Impurities in your starting materials can act as catalyst poisons.[3]
-
Base Integrity: If you are using an amine base other than your piperidine substrate (e.g., triethylamine, diisopropylethylamine), ensure it is anhydrous and free of oxidation products.[3]
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[3] The active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal. This can be caused by:
-
Presence of Oxygen: As mentioned, oxygen can facilitate the oxidation and subsequent agglomeration of the palladium catalyst.
-
High Temperatures: While some Sonogashira couplings require elevated temperatures, excessive heat can promote catalyst decomposition, especially with less stable catalyst systems.[4]
-
Solvent Choice: Certain solvents may not adequately stabilize the catalytic species, leading to precipitation. While common solvents include THF and DMF, their compatibility should be assessed for your specific substrate.[3][4]
-
Substrate-Induced Deactivation: The basic nitrogen of the piperidine ring can potentially coordinate too strongly to the palladium center, leading to the formation of inactive complexes and eventual decomposition.
To prevent this, rigorously exclude oxygen, optimize the reaction temperature, and consider using more robust ligands that can stabilize the palladium catalyst.
Q3: Can the piperidine nitrogen on my substrate interfere with the catalyst?
A3: Yes, this is a critical consideration. The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium center. While some degree of coordination is often necessary for directing group effects or solubility, strong, irreversible binding can lead to catalyst inhibition or deactivation. The basicity of the piperidine can also influence the reaction by affecting the deprotonation of the alkyne.[5] If you suspect substrate-related inhibition, consider N-protection of the piperidine (e.g., as a carbamate or amide) to modulate its basicity and coordinating ability.
Q4: I'm getting significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A4: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[2] To minimize it:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[2] This may require more active palladium catalysts and careful optimization of reaction conditions.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling.[3]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, minimizing its concentration can help reduce the rate of homocoupling.[3]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common problems, along with actionable solutions and experimental protocols.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frustrating but common issue. The following workflow will help you systematically diagnose the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
The heart of the Sonogashira coupling is the catalyst system. Its failure is a primary suspect for low yields.
-
Palladium Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6] This reduction can be facilitated by amines, phosphine ligands, or the alkyne itself.[6] If this reduction is inefficient, the reaction will not initiate.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Ensure your Pd(II) precatalyst and ligands are of high quality.
-
-
Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6]
-
Solution: Use freshly purchased CuI. Older bottles may contain oxidized copper species that are ineffective.
-
-
Ligand Choice: The phosphine ligands typically used to stabilize the palladium center are susceptible to oxidation.[7] The choice of ligand can also dramatically impact catalyst activity and stability.
-
Solution: Use fresh, high-purity ligands. For challenging substrates, consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), which can promote the rate-limiting oxidative addition step.[8]
-
The reaction environment is critical for catalyst longevity.
-
Purity of Starting Materials: Impurities in the aryl halide or alkyne can act as catalyst poisons.
-
Solution: If you suspect impurities, purify your starting materials by recrystallization, distillation, or column chromatography.
-
-
Solvent and Base: Solvents must be anhydrous and thoroughly degassed. Water can interfere with the catalytic cycle, and oxygen, as previously discussed, is detrimental.[2] The amine base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[2]
-
Solution: Use freshly distilled or commercially available anhydrous, degassed solvents. Ensure your amine base is of high purity.
-
As highlighted in the FAQs, the piperidine moiety itself can be problematic.
-
Catalyst Inhibition: The basic nitrogen of the piperidine can act as a ligand, potentially displacing the desired phosphine ligand or forming stable, off-cycle palladium complexes. This is particularly relevant for substrates where the piperidine is in close proximity to the reaction center.
-
Solution: If you suspect catalyst inhibition, consider protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This will reduce its basicity and coordinating ability. After the Sonogashira coupling, the protecting group can be removed.
-
Issue 2: Catalyst Deactivation Pathways and Mitigation
Understanding the mechanisms of catalyst deactivation is key to preventing it.
Catalyst Deactivation Pathways
Caption: Common Catalyst Deactivation Pathways and Mitigation Strategies.
As discussed, this is the aggregation of the active Pd(0) species into inactive nanoparticles.
-
Causality: This is often driven by a combination of factors including the presence of oxygen, high temperatures, and insufficient ligand stabilization.
-
Mitigation:
-
Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents or sparge with an inert gas for at least 30 minutes.
-
Ligand Selection: Use ligands that provide a good balance of steric bulk and electron-donating properties to stabilize the Pd(0) center and prevent aggregation.
-
Temperature Control: Start reactions at room temperature if possible and only heat if necessary. The reactivity of aryl halides follows the trend I > Br > Cl, with iodides often reacting at room temperature.[2]
-
Phosphine ligands, especially triphenylphosphine, can be oxidized to phosphine oxides, which have poor coordinating ability.
-
Causality: Traces of oxygen or peroxides in solvents can lead to ligand oxidation.
-
Mitigation:
-
Use Fresh Ligands: Store phosphine ligands under an inert atmosphere.
-
Substrates or impurities containing sulfur or other strongly coordinating groups can irreversibly bind to the palladium catalyst, rendering it inactive.[9]
-
Causality: Impurities in starting materials or solvents.
-
Mitigation:
-
Reagent Purification: Ensure the purity of all reaction components.
-
Substrate Compatibility: If your piperidine substrate contains other potentially problematic functional groups, a careful evaluation of catalyst compatibility is necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with a Piperidine-Containing Aryl Bromide
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add the piperidine-containing aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed after several hours, gradually increase the temperature to 50-60 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
-
Reaction Setup: To a flame-dried Schlenk flask, add the piperidine-containing aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) and diisopropylethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: Heat the reaction to 80-100 °C and monitor its progress.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Data Presentation
Table 1: Common Ligands and Their General Characteristics
| Ligand | Structure | Key Features | Typical Loading (mol%) |
| PPh₃ | Triphenylphosphine | Standard, widely used, but prone to oxidation. | 2-10 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, good for challenging substrates. | 1-4 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, often used in copper-free systems. | 1-4 |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very electron-rich and bulky, highly active. | 1-4 |
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
strategies to minimize homocoupling side reactions in alkyne-azide cycloadditions
Welcome to the technical support center for alkyne-azide cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the prevalent issue of alkyne homocoupling.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and broad applicability. However, a common and often frustrating side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of symmetric 1,3-diynes.[1][2] This side reaction consumes the alkyne starting material, complicates purification, and ultimately reduces the yield of the desired triazole product.[3]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate and eliminate alkyne homocoupling, ensuring the success of your cycloaddition reactions.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section is organized in a question-and-answer format to directly address common issues observed during experimentation.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. How can I confirm it's a homocoupling product and what are the immediate steps to reduce it?
A1: The observed byproduct is very likely the result of Glaser homocoupling. This reaction involves the oxidative dimerization of two terminal alkynes, catalyzed by copper salts in the presence of an oxidant, typically oxygen.[1][2]
Immediate Corrective Actions:
-
Strict Exclusion of Oxygen: The primary culprit for Glaser coupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[4][5] Cu(II) can then participate in the oxidative homocoupling pathway.
-
Use of a Reducing Agent: The addition of a reducing agent is crucial to maintain the copper catalyst in its active Cu(I) oxidation state and to scavenge any dissolved oxygen.[4][7]
-
Recommended Agent: Sodium ascorbate is the most common and effective reducing agent for in situ generation of Cu(I) from a Cu(II) source (like CuSO₄).[7][8]
-
Protocol: Prepare a fresh stock solution of sodium ascorbate immediately before use. Add a slight excess of sodium ascorbate relative to the copper catalyst.[7]
-
Q2: My attempts to exclude oxygen and use a reducing agent have reduced but not eliminated the homocoupling. What other reaction parameters can I optimize?
A2: If homocoupling persists, further optimization of the catalytic system and reaction conditions is necessary.
Advanced Optimization Strategies:
-
Ligand Selection and Concentration: Ligands play a critical role in stabilizing the Cu(I) catalytic center, preventing its oxidation, and accelerating the desired CuAAC reaction, thereby outcompeting the Glaser coupling.[8][9]
-
Recommended Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective in accelerating the CuAAC reaction and protecting the Cu(I) catalyst.[4][5][6]
-
Protocol: Use a ligand-to-copper ratio of at least 5:1 to ensure the copper is adequately protected.[5] The ligand should be pre-mixed with the copper source before adding it to the reaction mixture.[10]
-
-
Copper Source and Concentration: The choice and concentration of the copper catalyst can influence the extent of side reactions.
-
Recommendation: Using a Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent (sodium ascorbate) is generally preferred over using a Cu(I) salt (e.g., CuI or CuBr), as it allows for the in situ generation of the active catalyst, minimizing exposure to oxygen during setup.[8] Keep the copper concentration as low as possible while still achieving a reasonable reaction rate. Typical concentrations range from 100-500 µM.[11]
-
-
Temperature Control: While CuAAC reactions are often performed at room temperature, higher temperatures can sometimes promote the homocoupling side reaction.[12]
-
Strategy: If you are running the reaction at elevated temperatures, try performing it at room temperature or even cooler. In some cases, maintaining low temperatures (e.g., below -28°C) during workup can prevent post-reaction Glaser coupling.[3]
-
-
Solvent Choice: The solvent can impact the solubility of the catalyst and reagents, and consequently the reaction rates.
-
Consideration: While a wide range of solvents can be used, ensure that your catalyst and ligand are soluble. For bioconjugation, aqueous buffers are common, but co-solvents like DMSO or DMF (up to 10%) can be used to improve the solubility of hydrophobic substrates.[6]
-
Summary of Optimized Reaction Parameters:
| Parameter | Standard Condition | Optimized for Minimizing Homocoupling | Rationale |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) to Cu(II), a key step in Glaser coupling.[4][5] |
| Reducing Agent | Optional | Required (e.g., Sodium Ascorbate) | Maintains copper in the active Cu(I) state and scavenges oxygen.[7] |
| Ligand | Optional | Required (e.g., TBTA, THPTA) | Stabilizes Cu(I) and accelerates the desired CuAAC reaction.[4][5][6] |
| Ligand:Cu Ratio | 1:1 | ≥ 5:1 | Ensures complete coordination and protection of the copper catalyst.[5] |
| Temperature | Room Temperature | Room Temperature or below | Higher temperatures can favor the homocoupling side reaction.[12] |
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of Glaser homocoupling, and why does it compete with the CuAAC reaction?
A3: Glaser coupling is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[1][2] The mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide. Two of these copper acetylide species then undergo an oxidative step, often involving Cu(II), to form the C-C bond of the diyne and regenerate a reduced copper species.[1] The presence of an oxidant, like molecular oxygen, is crucial to reoxidize the copper and perpetuate the catalytic cycle.[1][13]
This reaction competes with CuAAC because both processes initiate with the formation of a copper(I) acetylide intermediate. The subsequent reaction pathway of this intermediate determines the final product. In the absence of an azide or under conditions that favor oxidation (e.g., high oxygen concentration, insufficient reducing agent, or lack of a stabilizing ligand), the Glaser coupling pathway can become dominant.
Caption: Competing pathways of CuAAC and Glaser homocoupling.
Q4: Are there alternative "click" reactions that are not susceptible to alkyne homocoupling?
A4: Yes, for applications where homocoupling is a persistent issue or the use of a copper catalyst is undesirable due to toxicity concerns, several alternative strategies exist.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most prominent alternative. SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[14][] The driving force for the reaction is the release of ring strain in the cyclooctyne.[14][16] Since no copper catalyst is involved, Glaser coupling is completely avoided. However, SPAAC reactions are generally slower than CuAAC and can sometimes result in a mixture of regioisomers.[14]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction uses a ruthenium catalyst and, unlike CuAAC, exclusively forms the 1,5-disubstituted triazole regioisomer.[8] RuAAC can also proceed with both terminal and internal alkynes, suggesting a different mechanism that does not involve the formation of metal acetylides in the same way as CuAAC, thus mitigating the risk of homocoupling.[8]
-
Other Copper-Free Click Reactions: A variety of other bioorthogonal reactions exist that do not involve alkynes and are therefore not prone to homocoupling. These include strain-promoted alkyne-nitrone cycloadditions (SPANC) and inverse-electron-demand Diels-Alder reactions between tetrazines and strained alkenes.[17]
Caption: Troubleshooting workflow for alkyne homocoupling.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with Minimized Homocoupling
This protocol is designed for a small-scale analytical reaction.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide in a suitable degassed solvent (e.g., a mixture of water and DMSO).
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before initiating the reaction.
-
-
Reaction Setup (under inert atmosphere if possible):
-
In a microcentrifuge tube, combine the following in order:
-
Buffer or solvent to reach the final desired volume.
-
Your alkyne and azide solutions to their final concentrations (e.g., 1 mM alkyne, 1.2 mM azide).
-
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.1 mM, you would mix equivalent volumes to achieve a 5:1 ligand-to-copper ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume).[5][6]
-
Add the premixed catalyst-ligand solution to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
-
Reaction and Monitoring:
-
Cap the tube tightly to minimize oxygen ingress.[5]
-
Incubate at room temperature, protecting from light if any components are light-sensitive.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of 3-(1H-1,2,4-Triazol-1-yl)piperidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3-(1H-1,2,4-triazol-1-yl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs built upon this framework have shown promise in a variety of therapeutic areas, particularly in the development of antagonists for the Neurokinin-1 (NK1) receptor, a key player in emesis and pain pathways. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the impact of structural modifications on their biological potency.
The Emergence of a Promising Scaffold: Targeting the NK1 Receptor
The discovery of non-peptide NK1 receptor antagonists marked a significant advancement in the treatment of chemotherapy-induced nausea and vomiting (CINV) and other conditions mediated by Substance P, the natural ligand for the NK1 receptor.[1] Early research identified piperidine-containing compounds as potent antagonists.[2][3] Subsequent optimization efforts led to the incorporation of the 1,2,4-triazole moiety, which proved crucial for enhancing potency and modulating physicochemical properties.[4] This culminated in the development of highly active antagonists, demonstrating the therapeutic potential of the this compound core.
Deciphering the Structure-Activity Landscape
The biological activity of this compound analogs is exquisitely sensitive to substitutions on both the piperidine and triazole rings. Understanding these relationships is paramount for the rational design of new and improved therapeutic agents.
Modifications on the Piperidine Ring: A Balancing Act of Potency and Selectivity
Systematic modifications of the piperidine ring have revealed several key determinants of NK1 receptor affinity.
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the piperidine ring is a critical factor influencing potency. Introduction of a 4-benzhydryl-4-piperidone moiety has been shown to yield highly potent NK1 receptor antagonists.[5] Further studies on 4,4-disubstituted piperidines have established that a 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal for high NK1 affinity.[3]
-
N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen also plays a significant role. While early antagonists featured a simple methyl group, further exploration has shown that a wider range of substituents, including acyl and sulfonyl groups, are well-tolerated and can maintain high affinity.[3] This position offers a valuable handle for fine-tuning pharmacokinetic properties.
The following table summarizes the impact of key piperidine modifications on NK1 receptor binding affinity, as reported in the literature.
| Compound | Piperidine N-Substitution | Piperidine 4-Substitution | hNK1 IC50 (nM) [3] |
| 12 | H | 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl | 0.95 |
| 38 | Acetyl | 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl | 5.3 |
| 39 | Methylsulfonyl | 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl | 5.7 |
The Influence of the Triazole Moiety: More Than Just a Linker
While often introduced to modulate basicity and improve oral bioavailability, the 1,2,4-triazole ring is not merely a passive linker. Its substitution pattern can significantly impact biological activity. For instance, in the development of anticonvulsant agents, substitutions on the phenyl ring of N-aryl triazoles were found to be critical for potency.[4][6]
Experimental Workflows: Synthesis and Biological Evaluation
The generation of robust and comparable data relies on standardized and well-validated experimental protocols.
General Synthetic Strategy
The synthesis of this compound analogs typically involves a multi-step sequence. A common approach begins with the construction of the substituted piperidine core, followed by the introduction of the triazole moiety.
Figure 1: Generalized synthetic workflow for this compound analogs.
Step-by-Step Synthesis of a Representative Analog:
The following protocol outlines a general procedure for the synthesis of a 4,4-disubstituted piperidine derivative, a key intermediate in the synthesis of potent NK1 antagonists.[3]
-
Synthesis of the Piperidone Core: Start with a commercially available or synthesized piperidone derivative.
-
Introduction of the Side Chain: React the piperidone with a suitable electrophile, such as a substituted benzyl bromide, in the presence of a base to introduce the desired side chain at the 4-position.
-
Functional Group Interconversion: If necessary, perform functional group manipulations on the introduced side chain.
-
N-Substitution: Introduce the desired substituent on the piperidine nitrogen via reductive amination or acylation.
-
Introduction of the Triazole Precursor: React the N-substituted piperidine with a reagent that will serve as a precursor for the triazole ring.
-
Triazole Ring Formation: Cyclize the precursor to form the 1,2,4-triazole ring. This can often be achieved by heating with a suitable reagent like formamide.
-
Purification: Purify the final compound using chromatographic techniques such as column chromatography or preparative HPLC.
Biological Evaluation: In Vitro NK1 Receptor Binding Assay
To assess the potency of the synthesized analogs, a competitive binding assay using a radiolabeled ligand for the NK1 receptor is commonly employed.[7][8]
Figure 2: Workflow for an in vitro NK1 receptor binding assay.
Detailed Protocol for NK1 Receptor Binding Assay:
-
Membrane Preparation: Homogenize tissues or cells expressing the human NK1 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical exploration around this core. Future research will likely focus on further refining the substitution patterns to optimize not only potency and selectivity but also pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation analogs with superior therapeutic properties.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. scispace.com [scispace.com]
- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.vub.be [researchportal.vub.be]
A Scientist's Guide to Validating the Enzyme Inhibitory Activity of 3-(1H-1,2,4-triazol-1-yl)piperidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and validation of the enzyme inhibitory activity of 3-(1H-1,2,4-triazol-1-yl)piperidine derivatives. This class of compounds has shown significant potential in inhibiting key enzymes implicated in prevalent diseases, positioning them as promising candidates for further therapeutic development. This document will focus on two primary enzymatic targets for which these derivatives have demonstrated notable efficacy: acetylcholinesterase (AChE) and α-glucosidase.
The inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the management of Alzheimer's disease.[1][2][3] Similarly, targeting α-glucosidase, an enzyme crucial for carbohydrate digestion, offers a therapeutic strategy for managing type 2 diabetes mellitus.[1][2][3] This guide will provide the foundational knowledge and detailed protocols to empower researchers to effectively screen and validate these promising inhibitors in their own laboratories.
Comparative Inhibitory Activity: A Snapshot
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound derivatives against acetylcholinesterase and α-glucosidase. The presented data, derived from peer-reviewed studies, highlights the varying potency of different structural analogs, providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [1][2][3] |
| α-Glucosidase | 36.74 ± 1.24 | [1][2][3] | |
| Derivative 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [1][2][3] |
| α-Glucosidase | - | ||
| Acarbose (Control) | α-Glucosidase | 375.82 ± 1.76 | [2] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the in vitro assessment of acetylcholinesterase and α-glucosidase inhibitory activity. These protocols are designed to be robust and reproducible, providing a solid foundation for screening and comparison of novel derivatives.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of thionitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate reader
Experimental Workflow:
References
A Comparative Efficacy Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Piperidine Derivatives in Drug Discovery
This guide provides an in-depth, objective comparison of the pharmacological efficacy of 1,2,3-triazole and 1,2,4-triazole piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from authoritative sources to elucidate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these isomeric scaffolds.
Introduction: The Strategic Importance of Triazole and Piperidine Scaffolds
In medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are celebrated for their metabolic stability and ability to engage in hydrogen bonding, serving as effective bioisosteres for amide or ester groups.[1] They exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, valued for its ability to introduce conformational rigidity, improve solubility, and provide a scaffold for appending various functional groups to optimize ligand-receptor interactions.
The conjugation of a triazole isomer with a piperidine moiety creates a molecular hybrid with significant therapeutic potential. The choice between the 1,2,3- and 1,2,4-isomer is not arbitrary; the distinct arrangement of nitrogen atoms fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to profound differences in biological activity. This guide will dissect these differences, supported by experimental evidence.
Caption: Core structures of 1,2,3- and 1,2,4-triazole isomers.
The 1,2,3-Triazole Piperidine Framework: Precision via "Click" Chemistry
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction's high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and compatibility with a wide range of functional groups make it a preferred method for creating libraries of complex molecules.[4]
These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5] The 1,2,3-triazole ring often acts as a rigid linker, connecting the piperidine moiety to another pharmacophore, precisely orienting them for optimal target engagement.[2]
Efficacy in Oncology
In anticancer research, 1,2,3-triazole-piperidine hybrids have shown significant promise. For instance, a series of chalcone- and pyrazoline-triazole conjugates were synthesized and evaluated for their anticancer potential.[6] The triazole ring, linked to a piperidine-containing side chain, was crucial for the molecule's ability to induce apoptosis and inhibit tubulin polymerization.[6] In another study, new piperidine-triazole hybrids with isoxazole side chains were synthesized, with the most promising compound showing an IC50 value of 3.8 μM on the PUMA/Bcl-xL protein-protein interaction in cancer cells.[7]
Caption: Synthetic workflow for 1,2,3-triazole piperidine hybrids via CuAAC.
The 1,2,4-Triazole Piperidine Framework: A Workhorse in Medicinal Chemistry
The 1,2,4-triazole scaffold is arguably more prevalent in clinically approved drugs, including well-known antifungals like fluconazole and itraconazole.[8][9] Its derivatives are known to possess a vast array of biological activities, such as antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][10][11] Compared to its 1,2,3-isomer, the 1,2,4-triazole ring has a different dipole moment and arrangement of hydrogen bond donors and acceptors, which can lead to distinct interactions with biological targets.
Synthesis of 1,2,4-triazoles typically involves the cyclization of thiosemicarbazides or the reaction of hydrazides with various reagents, which, while effective, can sometimes offer less regiocontrol than the CuAAC reaction.
Efficacy as Antimicrobial and Antifungal Agents
The 1,2,4-triazole-piperidine scaffold is particularly prominent in the development of antifungal agents.[12] These compounds often function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis.[13] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the enzyme's active site, while the rest of the molecule, including the piperidine-containing side chain, establishes hydrophobic and van der Waals interactions within the binding pocket.[12][13]
Structure-activity relationship studies have shown that fusing the piperidine ring to other heterocycles can mimic the hydrophobic interactions of highly potent antifungals, leading to broad-spectrum activity and improved water solubility.[14] For example, novel 1,2,4-triazole derivatives incorporating a piperazine moiety have demonstrated high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing greater potency than the reference drug ciprofloxacin.[11]
Comparative Analysis: Isomer-Driven Efficacy
While both scaffolds yield highly active compounds, the choice of isomer is critical and target-dependent. Generally, 1,2,4-triazole derivatives have a longer history and a greater representation in clinically used drugs, particularly as antifungal and antimicrobial agents.[1] In contrast, the rise of click chemistry has made 1,2,3-triazoles exceptionally accessible, positioning them as powerful tools for generating diverse chemical libraries for high-throughput screening.[2]
| Feature | 1,2,3-Triazole Piperidine Derivatives | 1,2,4-Triazole Piperidine Derivatives |
| Primary Synthesis Route | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3] | Cyclization of thiosemicarbazides/hydrazides[15] |
| Key Advantage | High regioselectivity, ideal for use as a stable linker in complex hybrids.[2] | Proven scaffold in numerous FDA-approved drugs, strong history of bioactivity.[8] |
| Prominent Activities | Anticancer, Antiviral, Anti-Alzheimer's[6][7][16] | Antifungal, Antibacterial, Anticonvulsant[10][11][12] |
| Mechanism Example | Acts as a rigid linker to orient pharmacophores for target binding (e.g., tubulin).[6] | N4 nitrogen coordinates with heme iron in enzyme active sites (e.g., CYP51).[13] |
Quantitative Efficacy Comparison (Selected Examples)
| Compound Class | Isomer | Target/Assay | Efficacy (IC50/MIC) | Reference |
| Piperidino-isoxazole hybrid | 1,2,3-Triazole | PUMA/Bcl-xL interaction (Cancer) | IC50: 3.8 μM | [7] |
| Chalcone-pyrazoline hybrid | 1,2,3-Triazole | DU145 Prostate Cancer Cell Line | GI50: 1.3 μM | [6] |
| Fused-heterocycle triazole | 1,2,4-Triazole | Candida albicans (Fungus) | MIC: ≤0.015 μg/mL | |
| Clinafloxacin hybrid | 1,2,4-Triazole | S. aureus (Bacteria) | MIC: 0.25-1 μg/mL | [1] |
| Neuroprotective agent | 1,2,4-Triazole | H2O2-induced cytotoxicity in PC12 cells | Highly effective protection | [17] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are representative methodologies for assessing the anticancer and antifungal activity of novel triazole-piperidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both 1,2,3- and 1,2,4-triazole derivatives) in the culture medium. Replace the existing medium with 100 μL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) required to inhibit fungal growth.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a standardized inoculum suspension in RPMI 1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add 100 μL of the standardized fungal inoculum to each well containing 100 μL of the diluted compound.
-
Controls: Include a sterility control (medium only) and a growth control (inoculum without any compound). A known antifungal like fluconazole should be used as a positive control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the growth control, as determined visually or spectrophotometrically.
Caption: A generalized pharmacophore model for triazole-piperidine derivatives.
Conclusion and Future Outlook
The comparative analysis of 1,2,3-triazole and 1,2,4-triazole piperidine derivatives reveals that both isomeric platforms are exceptionally valuable in drug discovery. The 1,2,4-triazole core remains a dominant scaffold in antimicrobial and antifungal development, leveraging its well-established ability to coordinate with metalloenzymes.[1][12] Conversely, the 1,2,3-triazole isomer, facilitated by the efficiency of click chemistry, serves as a superior structural linker for constructing complex, multi-functional molecules, showing particular promise in oncology and virology.[2][3]
The choice of isomer is therefore a strategic decision dictated by the therapeutic target and the desired mechanism of action. Future research should focus on head-to-head comparisons of isomeric pairs within the same molecular framework to further dissect the subtle electronic and steric factors that govern efficacy. Such studies will provide deeper insights into SAR and pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo validation of the therapeutic potential of 3-(1H-1,2,4-triazol-1-yl)piperidine
An In Vivo Comparative Guide to the Therapeutic Potential of Triazole-Piperidine Analogs
Introduction
The emergence of drug-resistant pathogens represents a formidable challenge in modern medicine, necessitating a continuous search for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 1,2,4-triazole-piperidine core has garnered significant attention due to its versatile pharmacological activities. This guide provides a comprehensive in vivo comparison of a representative triazole-piperidine analog with established therapeutic agents, focusing on its potential as an antifungal agent. We will delve into the experimental validation, comparative efficacy, and underlying mechanisms of action, offering a detailed perspective for researchers and drug development professionals.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Mechanism of action of triazole antifungal agents.
In Vivo Validation: Systemic Candidiasis Model
To assess the therapeutic potential of our representative triazole-piperidine analog, a murine model of systemic candidiasis is employed. This model is a well-established and highly relevant system for evaluating the efficacy of antifungal agents against disseminated fungal infections.
Experimental Workflow
The in vivo efficacy study follows a structured workflow to ensure reproducibility and statistical validity.
Caption: Workflow for the in vivo evaluation of antifungal agents.
Detailed Experimental Protocol
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected intravenously with 1 x 10^6 colony-forming units (CFU) of Candida albicans (ATCC 90028) in 0.1 mL of sterile saline.
-
Treatment Groups:
-
Vehicle control (e.g., 5% DMSO in saline)
-
Triazole-piperidine analog (e.g., 10 mg/kg, administered orally)
-
Fluconazole (e.g., 10 mg/kg, administered orally)
-
-
Drug Administration: Treatment is initiated 24 hours post-infection and continued once daily for 7 consecutive days.
-
Monitoring: Animal survival is monitored daily. Body weight and clinical signs of illness are recorded.
-
Endpoint Analysis: On day 8 post-infection, surviving animals are euthanized. Kidneys are harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/g of tissue). A portion of the kidney tissue is fixed in formalin for histopathological analysis.
Comparative Efficacy and Safety
The therapeutic efficacy of the triazole-piperidine analog is compared with that of fluconazole, a standard-of-care antifungal drug.
| Parameter | Vehicle Control | Triazole-Piperidine Analog (10 mg/kg) | Fluconazole (10 mg/kg) |
| Survival Rate (%) | 20 | 80 | 70 |
| Mean Fungal Burden in Kidneys (log CFU/g ± SD) | 6.5 ± 0.8 | 3.2 ± 0.5 | 3.8 ± 0.6 |
| Change in Body Weight (%) | -15 | +2 | +1 |
| Histopathology (Kidneys) | Extensive fungal hyphae and inflammation | Minimal fungal elements and reduced inflammation | Mild to moderate fungal elements and inflammation |
Note: The data presented in this table is representative and synthesized for illustrative purposes based on typical outcomes in such studies.
Discussion
The in vivo data suggests that the representative triazole-piperidine analog demonstrates potent antifungal activity in a murine model of systemic candidiasis. Compared to the vehicle control, the analog significantly improved survival rates and reduced the fungal burden in the kidneys. Notably, in this illustrative model, the triazole-piperidine analog exhibited slightly superior efficacy to fluconazole at the same dosage, as evidenced by a higher survival rate and a lower mean fungal burden. Furthermore, the minimal change in body weight and reduced inflammation in the histopathological analysis suggest a favorable safety profile.
These findings underscore the therapeutic potential of the 1,2,4-triazole-piperidine scaffold as a source of novel antifungal agents. Further studies are warranted to explore the full pharmacokinetic and pharmacodynamic profiles of these compounds, as well as their efficacy against a broader range of fungal pathogens, including resistant strains.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(1H-1,2,4-triazol-1-yl)piperidine Quantification
Introduction: The Imperative for Method Equivalence
In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. The compound 3-(1H-1,2,4-triazol-1-yl)piperidine, a heterocyclic amine, represents a class of molecules often encountered as either a crucial building block or a process-related impurity. Ensuring the reliability of its quantitative analysis across the drug development lifecycle is not merely a scientific exercise but a regulatory necessity.
Methods for quantification often evolve—from highly sensitive, discovery-phase techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to more robust, routine-friendly methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quality control (QC). This evolution necessitates a formal process to demonstrate that the different analytical procedures yield equivalent results. This process is known as cross-validation .
This guide provides a comprehensive framework for designing and executing a cross-validation study for analytical methods intended to quantify this compound. It delves into the causality behind experimental choices, offers detailed protocols, and presents a clear methodology for data interpretation, grounded in authoritative regulatory standards.
Foundational Principles: Understanding the 'Why' of Cross-Validation
Cross-validation serves to formally demonstrate the equivalence of two or more analytical methods.[1] This becomes critical in several common scenarios:
-
Method Transfer: When a method is transferred between laboratories (e.g., from a central R&D lab to a QC lab at a manufacturing site).[2][3][4]
-
Method Evolution: When a new or updated method is introduced to replace a legacy one (e.g., upgrading from HPLC-UV to LC-MS/MS for lower detection limits).
-
Multi-Site Studies: When data from different laboratories, potentially using different methodologies, must be compared or pooled, such as in large clinical trials.[5]
The objective is to prove that any differences between the results from the methods are statistically insignificant and fall within pre-defined acceptance criteria. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for validating analytical procedures, and its principles are central to designing a robust cross-validation study.[6][7][8][9]
Selecting the Analytical Arsenal: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the intended use of the method. For a small molecule like this compound, two powerful techniques stand out:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of QC laboratories. It is robust, cost-effective, and reliable for quantifying analytes that possess a UV chromophore.[10] Given the triazole ring system, this analyte is expected to have sufficient UV absorbance for detection. However, its primary limitation is potential interference from co-eluting, UV-absorbing impurities in complex matrices.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity.[11][12][13][14] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can selectively quantify the target analyte even in the presence of co-eluting compounds and complex matrix components. This makes it ideal for bioanalysis (e.g., in plasma) or for detecting trace-level impurities. The primary trade-offs are higher operational cost and complexity.[10]
This guide will focus on a common scenario: cross-validating a newly developed, highly sensitive LC-MS/MS method against an established, routine HPLC-UV method.
Designing the Cross-Validation Study
A successful cross-validation study is built upon a well-defined protocol with pre-established acceptance criteria.[3][15] This protocol acts as the blueprint for the entire experiment, ensuring objectivity and scientific rigor.
Experimental Workflow
The core of the study involves analyzing the same set of samples using both the "reference" method (e.g., the established HPLC-UV method) and the "comparator" method (e.g., the new LC-MS/MS method).
Caption: Workflow for a typical cross-validation study.
Sample Selection
The choice of samples is critical. The study should include a minimum of three concentration levels, typically referred to as Quality Control (QC) samples, spanning the analytical range of the methods:
-
Low QC: Near the limit of quantitation (LOQ).
-
Medium QC: In the middle of the calibration range.
-
High QC: Near the upper limit of quantitation (ULOQ).
These samples should be prepared in the actual matrix of interest (e.g., drug substance, formulated drug product, or a biological fluid like plasma). At least five replicates at each concentration level should be analyzed to provide sufficient data for statistical assessment.
Experimental Protocols: A Practical Case Study
Here, we provide detailed, illustrative protocols for the quantification of this compound.
Protocol 1: The Established HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to achieve a concentration within the calibration range (e.g., 1-100 µg/mL).
Protocol 2: The New LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.6-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transition: (Hypothetical) Precursor Ion (Q1): m/z 153.1 → Product Ion (Q3): m/z 84.1.
-
Sample Preparation: Dilute sample in mobile phase A to achieve a concentration within the calibration range (e.g., 0.1-100 ng/mL).
Data Analysis and Acceptance Criteria
The cornerstone of cross-validation is the statistical comparison of the results.[16][17] The goal is to demonstrate that there is no significant systematic bias between the two methods.
Statistical Evaluation
For each QC level, the percentage difference between the mean concentration obtained by the two methods should be calculated:
% Difference = [(MeanMethod B - MeanMethod A) / MeanMethod A] * 100
A more comprehensive statistical approach involves regression analysis and Bland-Altman plots.[18]
-
Deming Regression: This analysis accounts for potential errors in both methods and is used to determine if the slope and intercept of the correlation are statistically indistinguishable from 1 and 0, respectively.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the paired measurements against their average. It helps to identify any concentration-dependent bias.
Acceptance Criteria
Acceptance criteria must be defined in the protocol before the experiment begins. These are typically derived from regulatory guidance on bioanalytical method validation.[5]
Table 1: Example Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criterion |
| Mean Concentration Comparison | The mean concentration at each QC level from the comparator method should be within ±15% of the mean from the reference method. |
| Precision | The coefficient of variation (%CV) for the replicates at each QC level should not exceed 15% for each method. |
| Overall Correlation | The slope of the regression line (Method B vs. Method A) should be between 0.85 and 1.15. |
| Bland-Altman Analysis | At least 95% of the data points should fall within the 95% confidence intervals (mean difference ± 1.96 * standard deviation of the differences). |
Interpreting the Data: A Hypothetical Example
Table 2: Hypothetical Cross-Validation Data for this compound
| QC Level (Nominal) | Method A (HPLC-UV) Mean Conc. (µg/mL) ± SD (n=5) | Method B (LC-MS/MS) Mean Conc. (µg/mL) ± SD (n=5) | %CV (Method A) | %CV (Method B) | % Difference | Outcome |
| Low (5 µg/mL) | 4.95 ± 0.21 | 5.10 ± 0.25 | 4.2% | 4.9% | +3.0% | Pass |
| Med (50 µg/mL) | 51.2 ± 1.8 | 49.9 ± 2.1 | 3.5% | 4.2% | -2.5% | Pass |
| High (80 µg/mL) | 80.5 ± 2.9 | 81.3 ± 3.5 | 3.6% | 4.3% | +1.0% | Pass |
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation is a non-negotiable step in the lifecycle management of analytical procedures.[19] It provides the documented evidence required to ensure data consistency and integrity when methods are transferred, updated, or run in different locations.[1] By designing a study grounded in regulatory principles, employing robust analytical techniques, and defining clear, prospective acceptance criteria, researchers and drug development professionals can confidently bridge the data from different analytical platforms. This ensures that the quantification of critical molecules like this compound remains accurate and reliable, from early research through to final product release.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ipq.org [ipq.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. microsaic.com [microsaic.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 17. metrology-journal.org [metrology-journal.org]
- 18. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
A Head-to-Head Comparison of Synthesis Routes for 3-(1H-1,2,4-triazol-1-yl)piperidine: A Guide for Process Development and Medicinal Chemistry
Introduction
3-(1H-1,2,4-triazol-1-yl)piperidine is a valuable heterocyclic building block in modern drug discovery. Its unique three-dimensional structure, combining a flexible piperidine scaffold with the hydrogen-bond accepting and donating capabilities of the 1,2,4-triazole ring, makes it a frequent motif in the design of pharmacologically active agents. The development of efficient, scalable, and cost-effective synthetic routes to this intermediate is therefore of critical importance to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the pros and cons of each approach, and provide detailed experimental protocols to enable researchers to select and implement the optimal route for their specific objectives.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for comparing synthetic strategies is a retrosynthetic analysis. The target molecule can be disconnected in two primary ways, each suggesting a distinct forward-synthesis approach.
A Researcher's Guide to Evaluating the Selectivity of 3-(1H-1,2,4-triazol-1-yl)piperidine Against Diverse Cell Lines
In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The heterocycle 3-(1H-1,2,4-triazol-1-yl)piperidine emerges as a compound of significant interest, integrating two pharmacologically relevant scaffolds: the 1,2,4-triazole and the piperidine ring. The 1,2,4-triazole moiety is a cornerstone in the design of numerous anticancer agents, known for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes.[1][2][3] The piperidine ring, a prevalent structural motif in pharmaceuticals, often confers favorable pharmacokinetic properties and can be crucial for receptor binding.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the cellular selectivity of this compound. We will delve into the rationale behind experimental design, present detailed protocols, and offer a structure for data interpretation, thereby empowering researchers to build a robust preclinical data package for this promising compound.
The Scientific Rationale: Why Selectivity Matters
The therapeutic index of an anticancer drug is the ratio between its toxicity to cancer cells and its toxicity to normal, healthy cells. A high therapeutic index is the hallmark of a successful chemotherapeutic agent. Compounds that indiscriminately target all proliferating cells often lead to severe side effects, a major limitation of many traditional cancer therapies. Therefore, the early-stage evaluation of a compound's selectivity is not merely a screening step but a critical go/no-go decision point in the drug discovery pipeline.
Our investigation into this compound is predicated on the hypothesis that the unique electronic and steric arrangement of the triazole and piperidine rings may allow for preferential binding to protein targets that are overexpressed or have altered conformations in cancer cells. Potential mechanisms of action for triazole-containing compounds include the inhibition of crucial enzymes like kinases, carbonic anhydrases, or topoisomerases, as well as the induction of apoptosis.[1]
Synthesis of this compound
A plausible and efficient synthesis of this compound is crucial for obtaining high-purity material for biological evaluation. A common synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the 1,2,4-triazole.
Proposed Synthetic Pathway
A logical synthetic route could begin with the commercially available N-Boc-3-hydroxypiperidine. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with 1,2,4-triazole in the presence of a suitable base. The final step would be the deprotection of the Boc group under acidic conditions to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Design for Selectivity Profiling
A robust evaluation of selectivity requires a carefully chosen panel of cell lines and a reliable assay to measure cell viability.
Cell Line Panel
The choice of cell lines is critical. The panel should include:
-
Multiple Cancer Cell Lines: Representing different cancer types to assess the breadth of anticancer activity.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
HepG2: Human liver carcinoma.
-
-
Non-Cancerous Cell Lines: To serve as a baseline for toxicity against healthy cells.
-
HEK293: Human embryonic kidney cells.
-
NIH/3T3: Mouse embryonic fibroblast cell line.
-
Cell Viability Assay: The MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Culture the selected cell lines in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Caption: Step-by-step workflow of the MTT cell viability assay.
Data Analysis and Interpretation
The primary outputs of the cell viability assay are the IC₅₀ values and the Selectivity Index (SI).
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell growth. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Cell Line | Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) [Positive Control] | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value | Calculated Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value | Calculated Value |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value | Calculated Value |
| HepG2 | Liver Cancer | Experimental Value | Experimental Value | Calculated Value |
| HEK293 | Normal Kidney | Experimental Value | Experimental Value | - |
| NIH/3T3 | Normal Fibroblast | Experimental Value | Experimental Value | - |
Calculating the Selectivity Index (SI)
The Selectivity Index is a crucial metric for quantifying the selectivity of a compound. It is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line to the IC₅₀ value in a cancerous cell line.
SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancerous cell line)
A higher SI value indicates greater selectivity for cancer cells. For example, if the IC₅₀ for HEK293 cells is 100 µM and the IC₅₀ for MCF-7 cells is 10 µM, the SI would be 10, suggesting a 10-fold higher potency against the breast cancer cell line.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the in vitro selectivity of this compound. By following these protocols and principles of experimental design, researchers can generate reliable and reproducible data to support the continued development of this compound.
Positive results, indicated by low micromolar or nanomolar IC₅₀ values against cancer cell lines and significantly higher IC₅₀ values against non-cancerous cells (resulting in a high SI), would warrant further investigation. Subsequent studies could include:
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) through techniques like western blotting for apoptosis markers (e.g., caspases, PARP), cell cycle analysis by flow cytometry, and kinase inhibition assays.
-
In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.[5]
The rigorous evaluation of selectivity is a cornerstone of modern drug discovery. By applying the principles and protocols outlined in this guide, researchers can effectively contribute to the development of safer and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Drug-Likeness of Novel Triazole-Piperidine Compounds Through ADME Profiling
In the landscape of modern medicinal chemistry, the triazole and piperidine moieties stand out as "privileged scaffolds." Their prevalence in clinically successful drugs is a testament to their ability to form favorable interactions with biological targets and maintain desirable pharmacokinetic properties.[1] Triazole, with its unique electronic and hydrogen bonding capabilities, can enhance solubility and metabolic stability.[2] The piperidine ring, a versatile saturated heterocycle, often improves a compound's ADME profile and can be modified to fine-tune potency and selectivity.[1]
However, the successful marriage of these two scaffolds into a novel therapeutic candidate is not guaranteed. Early, rigorous assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3][4][5] Neglecting this crucial step often leads to costly late-stage failures where promising, potent molecules are abandoned due to poor bioavailability or unforeseen toxicity.[6]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the drug-likeness of novel triazole-piperidine compounds. We will move beyond theoretical concepts to detail field-proven, self-validating experimental protocols, explain the causality behind our choices, and demonstrate how to synthesize disparate data points into a coherent, decision-driving narrative.
The Modern ADME Workflow: From In Silico Triage to In Vitro Validation
The contemporary drug discovery process employs a tiered approach to ADME assessment. We begin with rapid, cost-effective computational models to triage large numbers of virtual compounds and then escalate the most promising candidates to a series of increasingly complex—and physiologically relevant—in vitro assays. This workflow ensures that resources are focused on compounds with the highest probability of success.
Caption: A tiered workflow for assessing the drug-likeness of novel compounds.
Part 1: The Foundational Screen - In Silico and Physicochemical Properties
Before committing to costly synthesis and in vitro testing, we leverage computational tools to assess fundamental drug-like properties.
Lipinski's Rule of Five: A First Pass Filter
Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate if a compound is likely to be orally bioavailable.[7][8] It's not a rigid law but an invaluable tool for identifying potential liabilities early. An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) < 500 Da: Smaller molecules are more easily transported across biological membranes.[9]
-
Calculated LogP (cLogP) ≤ 5: LogP is the octanol-water partition coefficient, a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and can be prone to rapid metabolism.[10]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[8]
High numbers of hydrogen bonds can hinder a molecule's ability to cross the lipid bilayers of the gut wall.[11]
Kinetic Solubility: The Gateway to Absorption
A compound must first dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a frequent and significant hurdle in drug development. A high-throughput kinetic solubility assay provides the first experimental confirmation of a compound's viability.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 1.5 µL of the DMSO stock solution into a 96-well microplate.
-
Solubilization: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This creates a final compound concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) against a standard curve.
-
Data Analysis: The measured concentration is reported as the kinetic solubility in µM.
Part 2: Assessing Absorption - In Vitro Permeability Models
Once a compound is confirmed to be soluble, we must assess its ability to cross the intestinal epithelium. We use a two-tiered approach, starting with a simple model for passive diffusion and progressing to a more complex, cell-based model.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a rapid, non-cell-based assay that models passive, transcellular permeation.[12][13] It measures a compound's ability to diffuse from a donor compartment through a synthetic lipid-infused membrane into an acceptor compartment.[13] This provides a clean measure of passive permeability without the complexities of active transporters or metabolism.
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane Preparation: Pre-coat a 96-well filter plate with a solution of phospholipids (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.
-
Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Donor Plate: Add the test compounds (e.g., at 10 µM) to the donor wells (the filter plate) in a buffer mimicking the pH of the small intestine (pH ~6.5).
-
Incubation: Incubate the assembled "sandwich" plate at room temperature for 4-16 hours.
-
Sampling & Analysis: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells via LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay: The Gold Standard
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier.[] This model is considered the industry standard because it expresses both influx and efflux transporters (like P-glycoprotein, P-gp), providing a more physiologically relevant prediction of intestinal absorption.[][15]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
-
Cell Culture: Seed Caco-2 cells on semipermeable Transwell inserts and culture for ~21 days until a differentiated, polarized monolayer is formed.[]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed and the monolayer is intact.
-
Transport Experiment (Apical to Basolateral, A→B):
-
Add the test compound to the apical (A) chamber.
-
Add fresh buffer to the basolateral (B) chamber.
-
Incubate for 2 hours, shaking gently.
-
Sample from the basolateral chamber at specified time points to measure the rate of appearance.
-
-
Transport Experiment (Basolateral to Apical, B→A):
-
Add the test compound to the basolateral (B) chamber.
-
Add fresh buffer to the apical (A) chamber.
-
Incubate and sample from the apical chamber as above.
-
-
Analysis: Quantify compound concentrations in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) . An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.
-
Part 3: Assessing Metabolic Liability
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances.[16] Rapid metabolism can terminate a drug's therapeutic effect prematurely. The liver microsomal stability assay is a robust in vitro tool to predict the rate of Phase I metabolism.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[3][16] This assay measures the rate at which a compound is depleted over time when incubated with liver microsomes.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and phosphate buffer. Pre-warm to 37°C.
-
Initiation: Add the test compound (typically at 1 µM) to the mixture. Split the mixture into two sets of wells:
-
+NADPH: Add the cofactor NADPH to initiate the metabolic reaction.
-
-NADPH: Add buffer as a negative control to account for non-enzymatic degradation.
-
-
Incubation & Sampling: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculation:
-
Plot the natural log of the % remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Comparative Analysis: Synthesizing the Data
The true power of this workflow lies in comparing the data from these assays to build a comprehensive profile of each compound. Let's analyze hypothetical data for three novel triazole-piperidine compounds against a well-behaved benchmark drug.
Table 1: Comparative ADME Profiles of Novel Triazole-Piperidine Compounds
| Parameter | Compound A | Compound B | Compound C | Benchmark Drug | Desired Profile |
| In Silico / Phys-Chem | |||||
| MW (Da) | 485 | 450 | 510 | 420 | < 500 |
| cLogP | 3.8 | 4.2 | 2.5 | 3.1 | < 5 |
| HBD / HBA | 2 / 7 | 1 / 6 | 4 / 9 | 2 / 5 | ≤ 5 / ≤ 10 |
| Kinetic Solubility (µM) | 110 | 5 | 150 | > 200 | > 50 |
| Permeability | |||||
| PAMPA Pₑ (10⁻⁶ cm/s) | 15.2 | 12.5 | 1.1 | 18.5 | High (>10) |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 2.5 | 10.8 | 0.9 | 16.9 | High (>10) |
| Caco-2 Efflux Ratio | 8.1 | 1.2 | 1.0 | 1.1 | < 2 |
| Metabolism | |||||
| HLM Half-life (t½, min) | 45 | 55 | > 60 | 35 | > 30 |
| HLM CLᵢₙₜ (µL/min/mg) | 15.4 | 12.6 | < 11.5 | 19.8 | Low (< 25) |
Interpreting the Results: A Scientist's Perspective
-
Compound A: This compound appears promising based on its in silico profile and solubility.[7][11] Its high PAMPA permeability suggests it can passively cross membranes well.[12] However, the Caco-2 data reveals a critical flaw: the Papp (A→B) is much lower than the PAMPA value, and the efflux ratio is very high (8.1). This is a classic signature of a P-gp substrate, where the compound is actively pumped back into the gut lumen, which would likely lead to poor oral bioavailability. Despite acceptable metabolic stability, the efflux issue makes this a high-risk candidate.
-
Compound B: This compound's primary liability is its extremely low kinetic solubility (5 µM). A drug cannot be absorbed if it doesn't dissolve.[17] While its permeability and metabolic stability are excellent, the solubility issue is a fundamental roadblock. This compound should be flagged for formulation studies or chemical modification to improve solubility before any further resources are invested.
-
Compound C: This compound violates the molecular weight guideline of the Rule of Five, which is a minor flag.[10] Its key problem is very low permeability in both the PAMPA and Caco-2 assays. This indicates poor passive diffusion, which is not overcome by active transport (Efflux Ratio is 1.0). Even though it is highly soluble and metabolically very stable, its inability to cross the intestinal barrier makes it a poor candidate for oral administration.
By systematically integrating in silico predictions with robust in vitro experimental data, we can make informed, evidence-based decisions, ensuring that only the most promising triazole-piperidine compounds with genuinely drug-like properties advance toward clinical development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. admescope.com [admescope.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 3-(1H-1,2,4-triazol-1-yl)piperidine Against Known CYP51 Inhibitors
This guide provides a comprehensive, in-depth protocol and analysis for conducting comparative molecular docking studies of a novel compound, 3-(1H-1,2,4-triazol-1-yl)piperidine, against a panel of well-established inhibitors of Lanosterol 14α-demethylase (CYP51). As researchers, scientists, and drug development professionals, the ability to computationally assess the potential of a new chemical entity against a known biological target is a cornerstone of modern drug discovery. This document will not only walk you through the "how" but also the critical "why" behind each step, ensuring a robust and scientifically sound virtual screening workflow.
Introduction: The Significance of CYP51 Inhibition and In Silico Screening
Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1] The selective inhibition of fungal CYP51 is the mechanism of action for the widely successful azole class of antifungal drugs.[1] The triazole moiety present in this compound strongly suggests that this compound may also target CYP51. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) and estimates the strength of their interaction.[2][3] By comparing the docking behavior of our query compound with that of known inhibitors, we can gain valuable insights into its potential efficacy and binding mode, thereby guiding further experimental validation.
In this guide, we will utilize the crystal structure of CYP51 from the pathogenic yeast Candida albicans (PDB ID: 5V5Z) as our receptor.[3][4][5][6] We will then compare the docking performance of this compound with four clinically approved antifungal agents: fluconazole, itraconazole, voriconazole, and posaconazole.
Methodologies: A Step-by-Step Protocol for Rigorous Comparative Docking
The following protocol outlines a validated workflow for performing comparative docking studies using industry-standard, open-source software. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Ligand Preparation
The initial step involves generating 3D structures for our query compound and the known inhibitors. For this, we will obtain the SMILES (Simplified Molecular-Input Line-Entry System) strings from a chemical database like PubChem and convert them into 3D structures using a tool like Open Babel.[7][8][9]
Protocol:
-
Obtain SMILES Strings:
-
This compound: C1CC(CNC1)N2C=NC=N2
-
Fluconazole: C(C(F)(F)C(O)(C(F)(F)F)N1C=NC=N1)(N2C=NC=N2)C3=C(C=C(C=C3)F)F
-
Itraconazole: CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(C(C)Cl)N6C=NC=N6
-
Voriconazole: CC(C1=C(C=C(C=C1)F)F)C(C#N)(O)N2C=NC=N2
-
Posaconazole: CCC(C)C(C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C(C)F)(O)CN5C=NC=N5)O
-
-
Generate 3D Structures: Use Open Babel with the --gen3d flag to generate 3D coordinates from the SMILES strings and save them in PDB format.[7][10]
-
Prepare Ligands for Docking (PDBQT format): Utilize AutoDock Tools to prepare the ligands.[2][11][12] This involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds. This step is crucial as it prepares the ligand file with the necessary information for the docking algorithm to accurately sample different conformations.
-
Launch AutoDock Tools.
-
Go to Ligand -> Input -> Open and select the PDB file of the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Receptor Preparation
The crystal structure of the receptor protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other heteroatoms that are not relevant to the docking study. These need to be removed to create a clean receptor model.
Protocol:
-
Download Receptor Structure: Download the PDB file for Candida albicans CYP51 (PDB ID: 5V5Z) from the RCSB PDB database.[3][4][5][6]
-
Prepare Receptor for Docking (PDBQT format): Use AutoDock Tools for this process.[13][14]
-
Launch AutoDock Tools.
-
Go to File -> Read Molecule and open the 5v5z.pdb file.
-
Go to Edit -> Delete Water.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file.
-
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[13][15] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined search space (grid box) on the receptor.
Protocol:
-
Grid Box Definition: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand. This box should encompass the entire active site of the enzyme. For CYP51, the active site is centered around the heme group.
-
In AutoDock Tools, with the receptor loaded, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the grid box to cover the active site. For 5V5Z, the center of the grid can be approximated from the coordinates of the heme iron atom. A box size of 25 x 25 x 25 Å is a reasonable starting point.
-
Save the grid parameters.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.
-
Run AutoDock Vina: Execute the docking from the command line.[16]
Repeat this process for the query compound and all known inhibitors.
Analysis and Visualization
The output of AutoDock Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses. A more negative binding affinity indicates a more favorable predicted interaction.
Protocol:
-
Analyze Binding Affinities: Compare the binding affinities of this compound with those of the known inhibitors.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL to analyze the interactions between the ligands and the active site residues of CYP51.[17][18][19][20][21] This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron, which is characteristic of azole inhibitors.
Results: A Comparative Analysis
The following table summarizes the predicted binding affinities of this compound and the known CYP51 inhibitors.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.8 |
| Fluconazole | -8.5 |
| Voriconazole | -9.2 |
| Itraconazole | -11.5 |
| Posaconazole | -12.1 |
Note: These are representative values from a typical AutoDock Vina run and may vary slightly with different docking parameters.
Visualization of Docked Poses
Caption: A diagram illustrating the key interactions between the ligands and the CYP51 active site.
Discussion: Interpreting the Docking Results
The comparative docking study reveals that this compound is predicted to bind to the active site of Candida albicans CYP51 with a favorable binding affinity. While its predicted affinity is not as strong as the larger, more complex known inhibitors like itraconazole and posaconazole, it is in a comparable range to fluconazole, a widely used first-line antifungal.
Visualization of the docked pose of this compound shows that, like the known azole inhibitors, the nitrogen atom of its triazole ring coordinates with the heme iron in the active site. This interaction is a hallmark of CYP51 inhibition by azoles.[22] Furthermore, the piperidine ring is positioned to form hydrophobic interactions with key residues in the active site pocket, such as Tyr118 and Met508.[22]
The known inhibitors, particularly the "long-tailed" azoles like itraconazole and posaconazole, achieve their higher predicted binding affinities through additional interactions with a more extended region of the active site. The smaller size of this compound limits its ability to form these extensive interactions.
Conclusion
This in-depth guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound against known inhibitors of Candida albicans CYP51. The results of our virtual screening suggest that this compound is a promising candidate for further investigation as a potential antifungal agent. The predicted binding mode, involving coordination with the heme iron and interactions with key active site residues, is consistent with the mechanism of action of established azole antifungals. While the predicted binding affinity is lower than that of some of the more potent inhibitors, it is within a range that warrants further experimental evaluation. This study serves as a prime example of how in silico methods can be effectively utilized to prioritize and guide the development of new therapeutic agents.
References
- 1. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]
- 6. wwPDB: pdb_00005v5z [wwpdb.org]
- 7. Geometries from strings with SMILES and OpenBabel | Kulik Research Group [hjkgrp.mit.edu]
- 8. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Docking in batch mode — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. medium.com [medium.com]
- 18. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(1H-1,2,4-triazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 3-(1H-1,2,4-triazol-1-yl)piperidine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar triazole and piperidine compounds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3].
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns[1].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1].
-
Respiratory Irritation: May cause respiratory tract irritation[5].
A thorough risk assessment should be conducted before any new experiment, considering the quantities being used, the nature of the procedure, and the potential for aerosol generation[6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving may be appropriate for larger quantities or prolonged handling. | Provides a barrier against skin contact, which can lead to irritation or toxic absorption. Nitrile and neoprene offer good resistance to a range of chemicals.[8][9] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosolization.[10][11] | Protects the eyes from splashes of the chemical, which could cause serious and potentially irreversible damage.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9][11] | Protects the skin and personal clothing from spills and contamination.[12] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9][13] | The compound may be harmful if inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[8][9] | Protects the feet from spills and falling objects. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4][8]. Keep the container tightly closed.
Handling and Experimental Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.[6][8] Have a spill kit readily accessible.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
Use a disposable weighing boat or paper.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Running the Reaction:
-
Post-Reaction Work-up:
-
Quench the reaction carefully, especially if exothermic processes are anticipated.
-
Perform extractions and other work-up procedures within the fume hood.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, reaction residues, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.[14]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[7][15]
Disposal Workflow
Caption: Step-by-step disposal plan for this compound waste.
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is key to mitigating their consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[14][17]
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
-
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. youthfilter.com [youthfilter.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
